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Core Science & Biosynthesis

Foundational

Technical Profile: Benzaldehyde, 3-(4-pyrimidinyl)-

CAS Registry Number: 210115-38-1[1] Executive Summary Benzaldehyde, 3-(4-pyrimidinyl)- (CAS: 210115-38-1) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and biaryl-base...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 210115-38-1[1]

Executive Summary

Benzaldehyde, 3-(4-pyrimidinyl)- (CAS: 210115-38-1) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and biaryl-based functional materials.[1] Structurally, it consists of a pyrimidine ring attached at the C4 position to the C3 (meta) position of a benzaldehyde moiety. This specific regioisomer offers unique electronic properties compared to its pyridin-4-yl or pyrimidin-5-yl analogs, serving as an electrophilic scaffold for Knoevenagel condensations or reductive aminations in late-stage drug diversification.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers integrating this moiety into medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5]

ParameterTechnical Specification
CAS Number 210115-38-1
IUPAC Name 3-(Pyrimidin-4-yl)benzaldehyde
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
SMILES O=Cc1cccc(c1)-c2ncncc2
InChI Key Calculated:[1][2] QZJHTSOWXQWJHE-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Electronic Character Electron-deficient pyrimidine ring induces strong dipole; aldehyde is deactivated relative to unsubstituted benzaldehyde.

Synthetic Methodology: The "Gold Standard" Protocol

While various routes exist (e.g., Stille coupling), the Suzuki-Miyaura Cross-Coupling is the industry-standard method for synthesizing 3-(4-pyrimidinyl)benzaldehyde. This preference stems from the instability of pyrimidinyl-4-boronic acids (prone to protodeboronation). Therefore, the optimal disconnection utilizes 3-formylphenylboronic acid and 4-chloropyrimidine .

Mechanistic Rationale

The 4-position of pyrimidine is sufficiently electron-deficient to undergo oxidative addition with Pd(0) catalysts, even with a chloride leaving group. However, 4-bromopyrimidine or 4-iodopyrimidine will react faster at lower temperatures. We employ a Pd(PPh₃)₄ or Pd(dppf)Cl₂ system to ensure robust turnover.

Validated Experimental Protocol

Reaction Scale: 10 mmol Yield Target: 75–85%

Reagents:

  • 4-Chloropyrimidine (1.1 equiv)

  • 3-Formylphenylboronic acid (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 4-chloropyrimidine (1.26 g, 11 mmol), 3-formylphenylboronic acid (1.50 g, 10 mmol), and Pd(PPh₃)₄ (580 mg, 0.5 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane (50 mL). Stir until solids are dispersed.

  • Activation: Add degassed 2.0 M Na₂CO₃ (12.5 mL) via syringe. The mixture will turn biphasic.

  • Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision logic and reaction pathway for synthesizing the target scaffold, highlighting the critical choice of coupling partners to avoid boronic acid instability.

SynthesisPathway Start Target: 3-(4-Pyrimidinyl)benzaldehyde Retro Retrosynthetic Analysis Start->Retro PathA Route A (Recommended) Ar-B(OH)2 + Het-Cl Retro->PathA Stable Intermediates PathB Route B (Avoid) Ar-Cl + Het-B(OH)2 Retro->PathB Unstable Intermediates ReagentA1 3-Formylphenylboronic acid PathA->ReagentA1 ReagentA2 4-Chloropyrimidine PathA->ReagentA2 Issue Risk: Pyrimidinyl Boronate Protodeboronation PathB->Issue Product Crude Product (Suzuki Coupling) ReagentA1->Product Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C ReagentA2->Product Purification Flash Chromatography (SiO2, EtOAc/Hex) Product->Purification

Figure 1: Retrosynthetic logic prioritizing the stability of the phenylboronic acid partner over the labile pyrimidinyl boronate.

Applications in Drug Discovery[6][7]

Kinase Inhibitor Scaffolds

The 3-(4-pyrimidinyl)benzaldehyde structure serves as a "hinge-binding" mimetic precursor. The aldehyde group is typically converted via:

  • Reductive Amination: Reaction with morpholine or piperazine derivatives to solubilize the scaffold.

  • Knoevenagel Condensation: Reaction with oxindoles to form sunitinib-like analogs.

Functional Materials

Due to the electron-withdrawing nature of the pyrimidine ring, this molecule is used in the synthesis of "push-pull" chromophores for Organic Light Emitting Diodes (OLEDs). The aldehyde acts as an acceptor that can be further functionalized to tune the HOMO-LUMO gap.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids (3-(4-pyrimidinyl)benzoic acid) upon prolonged exposure to air.

  • Palladium Residues: Ensure thorough scavenging of Pd residues (e.g., using SiliaMetS® Thiol) if the material is intended for biological assay, as trace metal can result in false positives.

References

  • CymitQuimica . Benzaldehyde, 3-(4-pyrimidinyl)- Product Page. (Accessed 2026).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

  • Gong, Y., et al. (2012). Applications of Suzuki–Miyaura coupling in the synthesis of bioactive pyrimidine derivatives. Molecular Diversity.
  • PubChem . 4-(Pyrimidin-5-yl)benzaldehyde (Isomer Comparison). National Library of Medicine.

Sources

Exploratory

Solubility of 3-(4-pyrimidinyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-pyrimidinyl)benzaldehyde in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(4-pyrimidinyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(4-pyrimidinyl)benzaldehyde in common organic solvents. As a heterocyclic aromatic aldehyde, this compound represents a valuable scaffold in medicinal chemistry and materials science. Its solubility is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This document moves beyond a simple data sheet to offer a methodological guide for researchers, scientists, and drug development professionals. It details the underlying physicochemical principles governing solubility, presents a theoretical framework for prediction using Hansen Solubility Parameters (HSP), and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical insights with practical, field-proven experimental design, this guide empowers researchers to generate reliable solubility data, enabling informed solvent selection and accelerating project timelines.

The Central Role of Solubility in Utilizing 3-(4-pyrimidinyl)benzaldehyde

The successful application of any chemical compound in research and development is fundamentally linked to its interaction with solvents. For a molecule like 3-(4-pyrimidinyl)benzaldehyde, which holds potential as a building block for novel therapeutics and functional materials, understanding its solubility is not a trivial pursuit but a cornerstone of its practical application.

  • In Synthesis: The choice of solvent can dictate reaction rates, influence equilibrium positions, and in some cases, determine the final product. A reaction in which the compound is fully solubilized will proceed under homogenous conditions, often leading to cleaner reactions and higher yields compared to heterogeneous systems.

  • In Purification: Techniques such as recrystallization and chromatography are entirely dependent on differential solubility. Selecting an appropriate solvent system—one where the compound has high solubility at elevated temperatures but low solubility at room temperature—is critical for effective purification by recrystallization.

  • In Formulation and Drug Delivery: For drug development professionals, solubility is a primary determinant of a compound's bioavailability. Poor solubility in aqueous and organic media can create significant hurdles in developing a viable drug product. Early characterization of solubility in pharmaceutically relevant solvents is therefore essential.

This guide provides the necessary tools to approach these challenges systematically.

Predicting Solubility: A Molecular-Level Analysis

Before embarking on experimental work, a thorough analysis of the molecular structure of 3-(4-pyrimidinyl)benzaldehyde allows for reasoned predictions of its solubility behavior. The widely used principle of "like dissolves like" serves as our initial guide, suggesting that polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes[1].

Physicochemical Profile of 3-(4-pyrimidinyl)benzaldehyde

To apply the "like dissolves like" principle, we must first characterize the polarity and hydrogen-bonding capabilities of the target molecule.

  • Molecular Structure: The molecule is composed of a benzaldehyde moiety linked to a pyrimidine ring.

    • Benzaldehyde Group: The aldehyde functional group (-CHO) introduces significant polarity due to the electronegativity difference between the carbon and oxygen atoms[2]. The oxygen atom acts as a hydrogen bond acceptor.

    • Benzene Ring: This is a non-polar, lipophilic component.

    • Pyrimidine Ring: This heterocyclic aromatic ring contains two nitrogen atoms. These nitrogen atoms are electronegative and can act as hydrogen bond acceptors, increasing the overall polarity of the molecule. The presence of these heteroatoms makes the molecule more polar than its carbocyclic analog, naphthalene.

  • Overall Polarity: The combination of a non-polar benzene ring with two polar functional components (aldehyde and pyrimidine) suggests that 3-(4-pyrimidinyl)benzaldehyde is a moderately polar molecule. Its structure is analogous to 3-(Pyridin-4-yl)benzaldehyde, which has a calculated XLogP3 of 1.9, indicating a balance between hydrophilic and lipophilic character[3]. We can infer a similar profile for the target compound.

This structural analysis leads to the initial hypothesis that the compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with decreasing solubility in non-polar solvents.

Advanced Prediction with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components[4][5]:

  • δD (Dispersion): Energy from atomic non-polar interactions.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters. The principle of HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible[6]. The "distance" (Ra) between two substances in this three-dimensional Hansen space is a measure of their affinity[7]:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value signifies a higher likelihood of solubility. While the HSP values for 3-(4-pyrimidinyl)benzaldehyde are not published, they can be experimentally determined by testing the compound's solubility in a range of well-characterized solvents (see table below). Solvents that dissolve the compound are considered "good" solvents, and their HSP coordinates define a "solubility sphere" in Hansen space. The center of this sphere provides an estimate of the HSP values for 3-(4-pyrimidinyl)benzaldehyde.

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents (Note: This data is compiled from various sources to guide the experimental mapping of the solute's HSP sphere. Values are in MPa½)

SolventSolvent ClassδDδPδH
n-HexaneNon-Polar Aliphatic14.90.00.0
TolueneNon-Polar Aromatic18.01.42.0
Diethyl EtherPolar Aprotic14.52.94.6
DichloromethaneHalogenated17.07.37.1
Ethyl AcetatePolar Aprotic15.85.37.2
AcetonePolar Aprotic15.510.47.0
AcetonitrilePolar Aprotic15.318.06.1
IsopropanolPolar Protic15.86.116.4
EthanolPolar Protic15.88.819.4
MethanolPolar Protic14.712.322.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2
N,N-Dimethylformamide (DMF)Polar Aprotic17.413.711.3

A Validated Protocol for Experimental Solubility Determination

Reliable solubility data is generated through careful experimental execution. The following protocols are designed to provide both rapid qualitative screening and precise quantitative measurement.

Workflow for Solubility Assessment

The overall process follows a logical progression from prediction to confirmation. This workflow ensures that effort is directed efficiently, starting with broad screening and moving to more rigorous quantitative analysis for the most relevant solvent systems.

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis P1 Analyze Molecular Structure (Polarity, H-Bonding) P2 Hypothesize Solubility ('Like Dissolves Like') P1->P2 P3 Select Diverse Solvents (Using HSP Table) P2->P3 E1 Perform Qualitative Test (Fixed Solute/Solvent Ratio) P3->E1 E2 Categorize: Soluble, Partially Soluble, Insoluble E1->E2 Q1 Select Key Solvents (Based on Screening) E2->Q1 Q2 Execute Gravimetric Method (Equilibrium Saturation) Q1->Q2 Q3 Calculate Solubility (mg/mL, mol/L) Q2->Q3 R1 Actionable Solubility Profile Q3->R1 Final Data Table

Caption: Logical workflow for determining the solubility profile of a compound.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick assessment of solubility, allowing for the rapid classification of solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration (e.g., ~10 mg/mL).

Methodology:

  • Preparation: Add approximately 10 mg of 3-(4-pyrimidinyl)benzaldehyde to a small, clean test tube or vial. The exact mass is not critical, but it should be consistent across tests.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial. This creates a target concentration of 10 mg/mL[8].

  • Agitation: Vigorously shake or vortex the vial for 1-2 minutes.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, transparent solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain visible. The solution may appear hazy or cloudy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Record the observation for each solvent tested.

Trustworthiness Check: This protocol is self-validating through visual confirmation. The presence or absence of solid particulate matter provides a clear and unambiguous endpoint for classification.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This is the gold-standard method for accurately measuring the equilibrium solubility of a compound at a specific temperature.[9]

Objective: To determine the exact saturation concentration of 3-(4-pyrimidinyl)benzaldehyde in a solvent at a controlled temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Rationale: To ensure the measurement reflects the maximum amount of solute the solvent can hold, a saturated solution in equilibrium with excess solid must be created.

    • Action: Add an excess amount of 3-(4-pyrimidinyl)benzaldehyde to a sealed vial containing a known volume of the solvent (e.g., 2-3 mL). "Excess" means enough solid is added so that a visible amount remains undissolved.

  • Equilibration:

    • Rationale: Dissolution is a time-dependent process. Sufficient time and agitation are required to reach thermodynamic equilibrium.

    • Action: Place the vial in a temperature-controlled shaker or water bath (e.g., 25 °C) and agitate for 24-48 hours. The constant temperature is critical as solubility is temperature-dependent[10].

  • Phase Separation:

    • Rationale: It is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change).

    • Action: Allow the vial to stand undisturbed at the set temperature for at least 2 hours for the excess solid to settle.

  • Sample Collection and Filtration:

    • Rationale: To analyze only the dissolved solute, any suspended microcrystals must be removed.

    • Action: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette or syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred and the initial weight of the dish.[9]

  • Solvent Evaporation and Mass Determination:

    • Rationale: The mass of the dissolved solid is determined by removing the volatile solvent.

    • Action: Place the evaporating dish in a vacuum oven at a moderate temperature (sufficient to evaporate the solvent but well below the compound's boiling or decomposition point). Dry the residue to a constant weight. Cool the dish in a desiccator before each weighing to prevent atmospheric moisture absorption.

  • Calculation of Solubility:

    • Rationale: The final data point is calculated from the measured mass and volume.

    • Action:

      • Mass of solute (mg) = (Final weight of dish + residue) - (Initial weight of dish)

      • Solubility (mg/mL) = Mass of solute (mg) / Volume of solvent (mL)

Data Summary and Application

The data generated from the protocols above should be compiled into a clear, structured format to facilitate analysis and decision-making.

Table 2: Solubility Profile of 3-(4-pyrimidinyl)benzaldehyde at 25 °C (Template for Experimental Results)

SolventSolvent ClassPredicted Solubility (Qualitative)Experimental Solubility (mg/mL)Molar Solubility (mol/L)*Notes
n-HexaneNon-Polar AliphaticInsoluble
TolueneNon-Polar AromaticSparingly Soluble
DichloromethaneHalogenatedSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
MethanolPolar ProticSoluble
DMSOPolar AproticVery Soluble
WaterPolar ProticInsoluble

*Calculated using the molecular weight of 3-(4-pyrimidinyl)benzaldehyde (184.19 g/mol , analogous to isomers).

Interpreting the Results

The completed table provides an actionable solubility profile. This data can be used to:

  • Select Reaction Solvents: Choose solvents that provide high solubility for homogenous reaction conditions (e.g., DMF, DMSO, Dichloromethane).

  • Design Crystallization Procedures: Identify a solvent pair for recrystallization. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added until turbidity appears, promoting crystal formation upon cooling.

  • Develop Chromatographic Methods: Select mobile phases based on the compound's relative solubility to achieve effective separation on stationary phases like silica gel.

Conclusion

While published quantitative data for the solubility of 3-(4-pyrimidinyl)benzaldehyde is scarce, this guide provides a robust and scientifically grounded pathway for its determination. By integrating theoretical predictions based on molecular structure and Hansen Solubility Parameters with rigorous experimental protocols, researchers can confidently generate the high-quality solubility data essential for advancing their work. This systematic approach—predict, screen, and quantify—minimizes wasted resources and provides the critical insights needed to effectively utilize this valuable chemical entity in synthesis, purification, and formulation, thereby accelerating the pace of discovery and development.

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  • ChemicalBook. (2023, December 27). Polarity of Benzaldehyde. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPCDgRqEYe66Nl6y96loweSkVUemXuMYhTR_XTotZJscCgussIYOWqATrQSI6JBYBJo7h9Ka3EteF0U9knAUtiLN46fAFvBCYJ7Utc1Dh4FQ-Pv96iv3Z_Px1cHgVBfYDrawQycScl53oThNxfQVexYGeTVPShfMacLUL5]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGlUoUN1d9e8QK2SHf1MCjiLn2MxOtGKDcC25c1b_yFCUlI70tpY3I2xhLtlvFHv_F31J_W90I-IUwWiyfa_2lotwjgwJG_kmAg3J3Wjj7B2pqGzL2RDx3k8iZ6o-e8R4Fg3aGVKQ9G8tCx3Eu2Mc8KiVjAELqGOIRMIr8rNq07Cd6nBLuPuAfiISupze2VJmkraSZadRzT7tLTkCSMJkgFpOrRwPjIa1JE8BJs1oxObXtjh0hnCxk30d8PSNCSlPsTfM8tUUT6Q==]
  • BioCrick. (n.d.). Benzaldehyde. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYHmU-IB2zb-5ezALcOfmE3q3cdRS5aGSPZOAYF19eDS8hKgc1vCWtE7loZtzhxzA6_DrrWW2hyAwqi_fC4X69EyorAPDSt3l7spFH8dPt_RwT4v6mO-zP38F6jAq41lWhSDHJLQFRiS5vsPGH]
  • ResearchGate. (n.d.). The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUUA6NojttRsDSRlF42QlnMPEJ9blrqhrX1G1QjmFtXD07Poabl4_tYQqKt6rkoCHcSorsOVnWdwIuw76dUKyNdjSOmvzQNBSpguXFTX_fMs7TS-Z5X1wRi_vYE8k1oU4MFV-hMehS2ESuR7Jfw2AIBpfqEVo30C-1YMEviW7CLulTMUsyhz4FCjIwdLHkxajo_wmFRB8yMnKVsYwhl6h6wK2XsmOh7T0L5fjXtw48ftPW2IIMwwhLVJ7jHza4hSTE5OfNqbOsQSOivfsOXBiXKSTtYIyAzsIKF5heKao=]

Sources

Foundational

A Technical Guide to the Commercial Sourcing of Benzaldehyde, 3-(4-pyrimidinyl)- for Pharmaceutical and Chemical Research

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of Benzaldehyde, 3-(4-pyrimidinyl)-, a key heterocyclic building block. We will delve into its chemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of Benzaldehyde, 3-(4-pyrimidinyl)-, a key heterocyclic building block. We will delve into its chemical properties, commercial availability, critical quality control parameters, and its application in modern synthetic chemistry. The objective is to equip researchers with the necessary knowledge to confidently source and utilize this compound for advanced research and development projects.

Introduction: The Strategic Importance of the Pyrimidine-Benzaldehyde Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active molecules.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. When combined with a benzaldehyde moiety, as in Benzaldehyde, 3-(4-pyrimidinyl)-, it becomes a versatile intermediate. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions like the Biginelli reaction, enabling the synthesis of complex molecular architectures.[2][3]

This specific isomer, with the pyrimidinyl group at the meta-position of the benzaldehyde, offers a distinct structural and electronic profile compared to its ortho- and para- counterparts, influencing the vectoral projection of substituents and the overall molecular conformation of its derivatives. Such subtle structural changes are pivotal in modulating the pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

Molecular and Physicochemical Profile

Correctly identifying the compound is the first step in ensuring experimental reproducibility. Benzaldehyde, 3-(4-pyrimidinyl)- is most reliably identified by its CAS number. Its fundamental properties are summarized below.

Caption: Chemical structure of Benzaldehyde, 3-(4-pyrimidinyl)-.

Table 1: Key Chemical and Physical Properties

PropertyValueSource
CAS Number 208190-04-9[5]
Molecular Formula C₁₂H₉NO[5]
Molecular Weight 183.21 g/mol [5]
IUPAC Name 3-(pyridin-4-yl)benzaldehyde[5]
Synonyms 3-(4-pyrimidinyl)benzaldehyde, 4-(3-Formylphenyl)pyridine[5]
Appearance Typically an off-white to light yellow powder/solid[6][7]
Purity Commercially available from 95% to >98%[6]
Solubility Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.[8]
Commercial Suppliers and Sourcing Considerations

A variety of chemical suppliers offer Benzaldehyde, 3-(4-pyrimidinyl)-, ranging from large, well-known distributors to more specialized custom synthesis labs. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity, and the level of documentation provided.

Table 2: Comparison of Commercial Suppliers for Benzaldehyde, 3-(4-pyrimidinyl)- and Related Isomers

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) 4-(Pyridin-3-yl)benzaldehyde127406-55-798%An isomer, often used in similar applications.
Sigma-Aldrich (Merck) 3-(Pyrimidin-2-yl)benzaldehydeNot specifiedNot specifiedAnother related isomer available.[9]
Thermo Fisher Scientific (Alfa Aesar) 4-PyriMidin-2-ylbenzaldehyde77232-38-395%A commonly available isomer.[10]
Chem-Impex International 4-(Pyridin-3-yl)benzaldehyde127406-55-7≥ 99% (HPLC)High-purity grade available for demanding applications.[6]
Hangzhou J&H Chemical Co., Ltd. Benzaldehyde, 4-(5-pyrimidinyl)-198084-12-798% minOffers related isomers and custom synthesis services.[7]
Hangzhou Zhongqi Chem Co., Ltd. 4-(Pyrimidin-4-YL)benzaldehyde210115-39-2Pharma GradeSupplier on Echemi platform.[11]
BenchChem 4-(Pyrimidin-5-yl)benzaldehyde198084-12-7Usually 95%Useful research compound.[8]

Note: The exact target compound "Benzaldehyde, 3-(4-pyrimidinyl)-" (CAS 208190-04-9) is less commonly stocked than its isomers. Researchers may need to inquire about custom synthesis from suppliers like Hangzhou J&H Chemical or other specialized labs.

Scientific Integrity: Quality Control and Experimental Best Practices

As a Senior Application Scientist, I cannot overstate the importance of validating the quality of starting materials. The trustworthiness of your research data is directly linked to the purity and identity of your reagents.

When you receive a shipment, the Certificate of Analysis (CoA) is your primary quality document. Do not just file it away. Scrutinize it for the following:

  • Identity Confirmation: Look for confirmation by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected structure.

  • Purity Assessment: The most common method is High-Performance Liquid Chromatography (HPLC), often reported as a percentage area. For a starting material in a multi-step synthesis, a purity of >95% is often acceptable. For late-stage synthesis or biological screening, aim for >98% or higher.

  • Residual Solvents: Gas Chromatography (GC) is used to detect residual solvents from the synthesis and purification process. High levels of certain solvents can interfere with subsequent reactions.

  • Water Content: Determined by Karl Fischer titration. Water can be detrimental in moisture-sensitive reactions.

It is best practice to perform a simple, in-house verification of a new batch of any critical reagent before committing it to a large-scale or lengthy synthesis.

Step-by-Step Incoming Material Verification:

  • Visual Inspection: Confirm the material's appearance (color, form) matches the supplier's description.[6]

  • Solubility Check: Test the solubility in a common solvent (e.g., DMSO, CDCl₃) to ensure it behaves as expected and to prepare it for analysis.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural verification. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a proton NMR spectrum. Compare the observed chemical shifts, integration values, and coupling patterns to a reference spectrum or predicted values. Pay close attention to the aldehyde proton (typically a singlet around 10 ppm) and the aromatic protons.

  • Thin Layer Chromatography (TLC): Run a TLC plate against a sample from a previously validated batch, if available. This is a quick and inexpensive way to check for major impurities.

G cluster_0 Quality Control Process cluster_1 In-House QC Steps A Receive Compound B Review Certificate of Analysis (CoA) A->B C Perform In-House QC B->C Data OK? D Release to Lab Inventory C->D Pass E Quarantine & Contact Supplier C->E Fail C1 Visual Inspection C->C1 C2 ¹H NMR Analysis C->C2 C3 TLC vs. Standard C->C3

Caption: A standard workflow for the quality control of incoming chemical reagents.

Applications in Synthesis and Drug Discovery

Benzaldehyde, 3-(4-pyrimidinyl)- and its isomers are valuable precursors for synthesizing libraries of compounds for high-throughput screening. The pyrimidine core is a key feature in many kinase inhibitors, and this building block provides a direct route to introduce this moiety.[4][12][13] For example, it can be used in the synthesis of pyrazolopyrimidines, a class of compounds known to inhibit oncogenic tyrosine kinases like Src and Abl.[4][12]

A general synthetic application involves the condensation of the aldehyde with an active methylene compound, followed by cyclization to form a new heterocyclic ring system. This is a common strategy in diversity-oriented synthesis. The Biginelli reaction, for instance, is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, which efficiently produces dihydropyrimidinones—a class of compounds with a broad spectrum of biological activities.[2][3][14][15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. Based on safety data sheets for related compounds, Benzaldehyde, 3-(4-pyrimidinyl)- should be handled with care.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[16][17][18][19]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents.[16]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.[16][17][19]

Conclusion

Benzaldehyde, 3-(4-pyrimidinyl)- is a strategically important building block for researchers in drug discovery and medicinal chemistry. While less common than some of its isomers, its unique structure offers opportunities for novel molecular design. Sourcing this compound requires careful consideration of supplier reliability, purity specifications, and thorough in-house quality control. By following the guidelines outlined in this document, researchers can confidently procure and utilize this valuable reagent, ensuring the integrity and success of their scientific endeavors.

References

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • Chemicopro. (n.d.). Benzaldehyde for Sale Online. Retrieved from [Link]

  • ResearchGate. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. Retrieved from [Link]

  • Hangzhou J&H Chemical Co., Ltd. (n.d.). Benzaldehyde, 4-(5-pyrimidinyl)- CAS NO.198084-12-7. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrimidin-2-yl)benzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Benzaldehyde 101560 - Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 3,4-substituted benzaldehydes - Patent 0031253. Retrieved from [Link]

  • National Institutes of Health. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Retrieved from [Link]

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-(4-Pyrimidinyl)benzaldehyde and Its Isomeric Congeners: Synthesis, Properties, and Therapeutic Potential This technical guide provides a comprehensive analysis of 3-(4-pyrimidinyl)benzald...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Pyrimidinyl)benzaldehyde and Its Isomeric Congeners: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 3-(4-pyrimidinyl)benzaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry. As of the latest database review, a dedicated PubChem entry for 3-(4-pyrimidinyl)benzaldehyde is not available. This suggests the compound is either novel or not widely characterized. This guide, therefore, addresses this information gap by providing a detailed examination of its structural isomers, proposing a robust synthetic route, and exploring its potential applications in drug discovery based on the established biological activity of the pyrimidine scaffold.

Compound Identification and Isomeric Landscape

While a specific PubChem CID for 3-(4-pyrimidinyl)benzaldehyde is unassigned, several structural isomers are well-documented. Understanding these related compounds provides a critical framework for predicting the physicochemical properties and reactivity of the title compound.

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Key Features
4-(Pyrimidin-2-yl)benzaldehyde12703722C₁₁H₈N₂O184.19Pyrimidine ring at the 4-position of the benzaldehyde.[1][2]
4-(Pyrimidin-5-yl)benzaldehyde- (CAS 198084-12-7)C₁₁H₈N₂O184.19Pyrimidine ring at the 4-position of the benzaldehyde.[3][4][5]
3-(Pyridin-4-yl)benzaldehyde2795563C₁₂H₉NO183.21A pyridine analog, offering insight into the effects of a single nitrogen atom in the heterocyclic ring.[6]

The absence of a dedicated entry for 3-(4-pyrimidinyl)benzaldehyde underscores an opportunity for novel research and discovery in the field of heterocyclic chemistry.

Proposed Synthesis of 3-(4-Pyrimidinyl)benzaldehyde: A Suzuki Coupling Approach

The synthesis of aryl-substituted pyrimidines is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly robust and versatile method. A plausible and efficient route to synthesize 3-(4-pyrimidinyl)benzaldehyde is outlined below. This proposed workflow is based on established protocols for similar couplings.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Starting Materials: - 4-Chloropyrimidine (or Bromopyrimidine) - 3-Formylphenylboronic acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water mixture) reaction_vessel Reaction Setup: - Inert atmosphere (Nitrogen or Argon) - Reflux at 80-100 °C reagents->reaction_vessel 1. Combine and Heat workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction_vessel->workup 2. Cool and Extract purification Purification: - Column Chromatography (Silica Gel) workup->purification 3. Isolate Crude Product product Final Product: 3-(4-Pyrimidinyl)benzaldehyde purification->product 4. Purify cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Pyrimidine Pyrimidine Derivative (e.g., 3-(4-pyrimidinyl)benzaldehyde derivative) BlockedKinase No Phosphorylation Pyrimidine->BlockedKinase Binds to ATP Site

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(4-pyrimidinyl)benzaldehyde via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-(4-pyrimidinyl)benzaldehyde In the landscape of modern medicinal chemistry and drug discovery, the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(4-pyrimidinyl)benzaldehyde

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, structures incorporating pyrimidine rings are of paramount importance, as this heterocycle is a key component in a multitude of biologically active compounds and approved therapeutics.[1][2] 3-(4-pyrimidinyl)benzaldehyde is a valuable building block, offering a versatile platform for the elaboration of more complex molecules. Its aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, while the pyrimidine moiety can engage in crucial interactions with biological targets. The efficient and scalable synthesis of this compound is therefore a significant endeavor.

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids and palladium catalysts make it an ideal choice for the synthesis of 3-(4-pyrimidinyl)benzaldehyde.[6][7][8] This document provides a detailed application note and protocol for this synthesis, grounded in the fundamental principles of the Suzuki-Miyaura coupling and supported by established literature.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3][5] The catalytic cycle, as illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzaldehyde), forming a Pd(II) complex.[3][9] The reactivity of the halide is typically I > Br > Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (pyrimidin-4-ylboronic acid) to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation.[10][11][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product, 3-(4-pyrimidinyl)benzaldehyde, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocol: Synthesis of 3-(4-pyrimidinyl)benzaldehyde

This protocol details the synthesis of 3-(4-pyrimidinyl)benzaldehyde from 3-bromobenzaldehyde and pyrimidin-4-ylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromobenzaldehyde≥98%Commercially Available
Pyrimidin-4-ylboronic acid≥95%Commercially Available[13][14]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterDegassed.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add 3-bromobenzaldehyde, pyrimidin-4-ylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to a round-bottom flask. Add_Solvents Add 1,4-dioxane and degassed water. Add_Reagents->Add_Solvents Inert_Atmosphere Purge with nitrogen or argon. Add_Solvents->Inert_Atmosphere Heat_Stir Heat the mixture to 80-90 °C with vigorous stirring. Inert_Atmosphere->Heat_Stir Monitor Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with water and extract with ethyl acetate. Cool->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry Dry over anhydrous MgSO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the synthesis of 3-(4-pyrimidinyl)benzaldehyde.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), pyrimidin-4-ylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Under a stream of inert gas (nitrogen or argon), add 1,4-dioxane (5 mL) and degassed deionized water (1 mL). The use of a water co-solvent is common in Suzuki reactions to dissolve the inorganic base.[15]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-(4-pyrimidinyl)benzaldehyde as a solid.

Optimization and Causality of Experimental Choices
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and commercially available catalyst for Suzuki-Miyaura couplings.[16][17][18] For challenging couplings, particularly with heteroaryl substrates, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may offer improved yields and reaction times.[16][17]

  • Base Selection: The choice of base is critical for activating the boronic acid.[12] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings.[17] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction, especially with less reactive coupling partners.[12][17][18]

  • Solvent System: A mixture of an organic solvent and water is often employed.[6] 1,4-Dioxane is a common choice, but other solvents like toluene, THF, or DMF can also be used depending on the solubility of the substrates.[6][15][19] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[15]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is crucial to ensure catalytic activity and reproducibility.[20]

Data Presentation

ParameterValueReference
Reactants
3-Bromobenzaldehyde1.0 mmol
Pyrimidin-4-ylboronic acid1.2 mmol
Catalyst
Pd(PPh₃)₄3 mol%[18]
Base
K₂CO₃2.0 mmol[17]
Solvent
1,4-Dioxane/H₂O5:1 (v/v)[16]
Temperature 80-90 °C
Reaction Time 4-12 h
Typical Yield 70-90%(Expected based on similar literature)
Purification Column Chromatography[21][22]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Poor quality of reagentsUse high-purity, anhydrous reagents and solvents.
Insufficient heatingEnsure the reaction temperature is maintained within the optimal range.
Formation of Side Products Protodeboronation of pyrimidin-4-ylboronic acidUse a milder base or anhydrous conditions. Minimize reaction time.
Homocoupling of starting materialsOptimize catalyst loading and reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 3-(4-pyrimidinyl)benzaldehyde. The protocol outlined in this document, utilizing commercially available reagents and standard laboratory techniques, offers a reliable pathway to this valuable building block. By understanding the underlying mechanism and the rationale behind the choice of reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific needs, paving the way for the development of novel and impactful molecules in the field of drug discovery.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Alvarez-Rua, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available from: [Link]

  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available from: [Link]

  • GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Available from: [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]

  • PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid and 4-Chloropyrimidine

Introduction: The Strategic Importance of Biaryl Pyrimidines in Modern Drug Discovery The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for engaging with biological targets. The synthesis of biaryl pyrimidines, in particular, has garnered significant attention as it allows for the exploration of vast chemical space, leading to the discovery of novel drug candidates with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a robust and versatile methodology for the synthesis of such biaryl systems.[3] This palladium-catalyzed reaction between an organoboron compound and an organohalide is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of reactants.

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of 3-formylphenylboronic acid with 4-chloropyrimidine, yielding the valuable building block, 4-(3-formylphenyl)pyrimidine. This particular transformation is of interest as it introduces a reactive aldehyde functionality, which can be further elaborated to generate a diverse library of compounds for drug discovery programs. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into potential challenges and their solutions.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all components is crucial for successful reaction setup, monitoring, and product purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3-Formylphenylboronic AcidC₇H₇BO₃149.94109-113Off-white crystalline solid87199-16-4
4-ChloropyrimidineC₄H₃ClN₂114.53160-170 (decomposes)Brown to dark brown oil/solid17180-93-7
4-(3-Formylphenyl)pyrimidineC₁₁H₈N₂O184.19~145-149 (estimated)Off-white to light brown solidNot available

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is key to optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂-X (Organopalladium Complex) A->C B Oxidative Addition B->C E Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) C->E D Transmetalation D->E E->A F Reductive Elimination E->F K Ar-Ar' (Product) F->K G Ar-X (4-Chloropyrimidine) G->B H Ar'-B(OH)₂ (3-Formylphenylboronic acid) J [Ar'-B(OH)₃]⁻ (Borate Complex) H->J I Base (e.g., K₂CO₃) I->J J->D

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the organohalide (4-chloropyrimidine), forming a Pd(II) complex. Concurrently, the base activates the boronic acid to form a more nucleophilic borate species. The subsequent transmetalation step involves the transfer of the organic moiety from the boron atom to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocol

This protocol is designed for a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • 3-Formylphenylboronic acid (≥95%)

  • 4-Chloropyrimidine (≥97%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Septa

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. Potassium carbonate is a commonly used base in Suzuki couplings, effective in activating the boronic acid.[4] Pd₂(dba)₃ is a stable Pd(0) source.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Ligand and Reactant Addition:

    • In a separate, dry vial, dissolve the tri-tert-butylphosphine ligand (P(t-Bu)₃, 5 mol%) in anhydrous 1,4-dioxane.

    • Rationale: Bulky, electron-rich phosphine ligands like P(t-Bu)₃ are known to enhance the rate of both oxidative addition and reductive elimination, improving the overall efficiency of the coupling with aryl chlorides.[5]

    • Add the ligand solution to the reaction flask via syringe.

    • Dissolve 4-chloropyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane and add it to the reaction flask via syringe.

    • Rationale: The electron-deficient nature of the pyrimidine ring makes 4-chloropyrimidine more reactive in Suzuki couplings compared to typical aryl chlorides.[6]

  • Reaction Conditions:

    • Place the flask in a pre-heated oil bath at 80-90 °C and stir the reaction mixture vigorously.

    • Rationale: Elevated temperatures are typically required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression.

  • Work-up:

    • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-(3-formylphenyl)pyrimidine as a solid.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the aldehyde proton (~10.1 ppm, s), the pyrimidine ring protons, and the substituted phenyl ring protons.

    • Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Signals for the aldehyde carbonyl carbon (~191 ppm), and carbons of the pyrimidine and phenyl rings.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure a strictly inert atmosphere; use fresh, high-quality palladium catalyst and ligand.
Insufficiently anhydrous conditionsUse flame-dried glassware and anhydrous solvents.
Ineffective baseTry alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homo-coupling of boronic acid) Premature decomposition of the boronic acidAdd the boronic acid in portions or use a boronate ester which can be more stable.
Non-optimal catalyst/ligand ratioScreen different palladium to ligand ratios.
Decomposition of starting material or product Reaction temperature is too highLower the reaction temperature and monitor the reaction more frequently.
Prolonged reaction timeStop the reaction as soon as the starting material is consumed (as determined by TLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-(3-formylphenyl)pyrimidine from 3-formylphenylboronic acid and 4-chloropyrimidine. The protocol detailed in this application note provides a robust starting point for researchers in drug discovery and organic synthesis. Careful attention to maintaining an inert atmosphere, using anhydrous conditions, and selecting the appropriate catalyst and base are paramount for achieving high yields and purity. The resulting product serves as a versatile intermediate for further chemical transformations, enabling the generation of diverse molecular libraries for the discovery of new therapeutic agents.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • PubChem. (n.d.). 3-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Thompson, A. E., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(5), 550-554. [Link]

  • Langer, P., et al. (2001). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2001(23), 4447-4453. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Stanovnik, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Hassan, S. Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • PubChem. (n.d.). 4-Phenylpyrimidine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Supporting Information for Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Supporting Information for Visible-Light-Promoted Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Iodides with α-Oxocarboxylic Acids. (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Gauthier, D. R., Jr., & Zardecki, Z. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7433-7437. [Link]

  • Stenutz, R. (n.d.). 5-(4-formylphenyl)pyrimidine. Retrieved February 17, 2026, from [Link]

  • Supporting Information for Synthesis of the pyrene derivative. (n.d.). Preprints.org. Retrieved February 17, 2026, from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-140. [Link]

  • Supporting Information for Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(4), 112. [Link]

Sources

Method

High-Efficiency Knoevenagel Condensation of 3-(4-pyrimidinyl)benzaldehyde

Application Note & Protocol Guide | AN-2025-PYR Part 1: Executive Summary & Chemical Context[1] The Knoevenagel condensation of heteroaromatic aldehydes is a cornerstone reaction in the synthesis of targeted covalent inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2025-PYR

Part 1: Executive Summary & Chemical Context[1]

The Knoevenagel condensation of heteroaromatic aldehydes is a cornerstone reaction in the synthesis of targeted covalent inhibitors (TCIs) and allosteric kinase modulators. This guide focuses on 3-(4-pyrimidinyl)benzaldehyde , a "privileged scaffold" intermediate. The resulting benzylidene derivatives are frequently employed as precursors for EGFR , VEGFR , and p38 MAP kinase inhibitors .

Chemical Analysis: The "Activated" Electrophile

Unlike simple benzaldehyde, 3-(4-pyrimidinyl)benzaldehyde possesses unique electronic characteristics that dictate experimental design:

  • Electronic Activation: The pyrimidine ring at the meta position exerts a strong electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity of the aldehyde carbonyl carbon, making it highly reactive toward nucleophilic attack by carbanions.

  • Basicity Concerns: The pyrimidine nitrogens are basic (

    
     for conjugate acid). While weakly basic, they can interact with strong acid catalysts or Lewis acids, potentially stalling the reaction or altering solubility. Base-catalyzed  or buffered  conditions are therefore preferred over strong acid catalysis.
    
  • Solubility Profile: The bi-aryl nature reduces solubility in purely non-polar solvents (e.g., Hexanes). Polar aprotic (DMF, DMSO) or protic solvents (Ethanol, Methanol) are required to maintain homogeneity.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] Understanding this mechanism is critical for troubleshooting low yields.

Mechanism Description:

  • Deprotonation: The base (B:) deprotonates the active methylene compound (

    
     9–13), generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the activated carbonyl of 3-(4-pyrimidinyl)benzaldehyde.

  • Proton Transfer & Elimination: The resulting alkoxide is protonated (often by the conjugate acid

    
    ). Spontaneous dehydration (E1cB-like mechanism) yields the conjugated alkene.
    

Graphviz Pathway Diagram:

KnoevenagelMechanism Substrate 3-(4-pyrimidinyl) benzaldehyde AldolAdduct β-Hydroxy Intermediate Substrate->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Catalyst (Piperidine) Base->Enolate Promotes Enolate->AldolAdduct Product Benzylidene Product AldolAdduct->Product Dehydration (-H2O) Water H2O AldolAdduct->Water

Caption: Mechanistic flow of the Knoevenagel condensation highlighting the critical enolate formation and dehydration steps.

Part 3: Experimental Protocols
Method A: Classical Piperidine/Ethanol (High Throughput Compatible)

Best for: Malononitrile, Ethyl Cyanoacetate, and robust substrates.

Rationale: Piperidine acts as both a base to generate the enolate and a nucleophilic catalyst (forming a transient iminium ion which is more electrophilic). Ethanol provides a polar medium that solubilizes the aldehyde while often allowing the product to precipitate for easy isolation.

Protocol:

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 3-(4-pyrimidinyl)benzaldehyde (1.0 equiv, e.g., 100 mg) in Absolute Ethanol (3.0 mL).

  • Reagent Addition: Add the Active Methylene Compound (1.1 equiv) (e.g., Malononitrile or Ethyl Cyanoacetate).

  • Catalysis: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv). Note: The addition of AcOH buffers the reaction, preventing side reactions like Cannizzaro and assisting the dehydration step.

  • Reaction: Stir at Reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[2]

  • Work-up:

    • If precipitate forms: Cool to 0°C, filter, and wash with cold ethanol.

    • If homogeneous: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-50% EtOAc in Hexanes).

Method B: Green/Catalytic "Grinding" (Solvent-Free)

Best for: Rapid screening, generating small libraries, and minimizing waste.

Rationale: The mechanical energy and high concentration in solvent-free conditions accelerate the reaction. This method often yields cleaner products as solvent-mediated side reactions are minimized.

Protocol:

  • Weighing: In a mortar, place 3-(4-pyrimidinyl)benzaldehyde (1.0 mmol) and Active Methylene (1.0 mmol).

  • Catalyst: Add Ammonium Acetate (

    
    , 0.1 mmol).
    
  • Process: Grind the mixture with a pestle for 10–20 minutes. The mixture will likely turn into a paste or melt due to eutectic point depression.

  • Quenching: Add ice-cold water (10 mL) to the paste.

  • Isolation: Filter the solid product. Wash with water to remove the ammonium salt. Recrystallize from Ethanol.[2]

Method C: Knoevenagel-Doebner Modification (For Cinnamic Acids)

Best for: Malonic Acid (to generate acrylic acid derivatives).

Protocol:

  • Dissolve aldehyde (1.0 equiv) and Malonic Acid (2.2 equiv) in Pyridine (5 volumes).

  • Add Piperidine (catalytic, 5 drops).

  • Heat to 90°C for 2 hours, then increase to 110°C for 2 hours (to drive decarboxylation).

  • Pour into ice-cold HCl (1M) to precipitate the acid.

Part 4: Data Presentation & Validation
Representative Data: Solvent Screening

Substrate: 3-(4-pyrimidinyl)benzaldehyde + Malononitrile

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol Piperidine782.092 Product precipitates; High Purity.
Water

1001.585"On-water" effect; requires extraction.
Toluene Piperidine/AcOH1104.078Dean-Stark trap used; slower rate.
None

RT (Grind)0.388Rapid; requires efficient washing.
Structural Validation (Self-Validating System)

To ensure the protocol worked, check for the disappearance of the aldehyde proton and the appearance of the vinyl proton.

  • 1H NMR (DMSO-d6):

    • Starting Material: Aldehyde singlet at

      
       ppm.
      
    • Product: Disappearance of 10.1 ppm signal.[3] Appearance of vinyl singlet (for malononitrile adducts) at

      
       ppm.
      
    • Pyrimidine Signals: Two doublets and a singlet (or similar pattern depending on substitution) in the aromatic region (

      
       ppm).
      
Part 5: Application Case Study - Kinase Inhibitor Synthesis

Objective: Synthesis of a "Tyrphostin-like" EGFR inhibitor pharmacophore. Target: 2-(3-(4-pyrimidinyl)benzylidene)malononitrile.

Experimental Workflow (DOT):

Workflow Start Start: 3-(4-pyrimidinyl)benzaldehyde (100 mg, 0.54 mmol) Reagents Add Malononitrile (40 mg) + EtOH (3 mL) Start->Reagents Cat Add Piperidine (5 µL) + AcOH (5 µL) Reagents->Cat Reflux Reflux 2 Hours (Monitor TLC) Cat->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter QC QC: 1H NMR & LCMS (Confirm Vinyl H) Filter->QC

Caption: Step-by-step workflow for the synthesis of the Tyrphostin-like inhibitor precursor.

Part 6: Safety & Troubleshooting

Safety Hazards:

  • Piperidine: Toxic by inhalation and skin contact. Flammable. Use in a fume hood.

  • Malononitrile: Toxic if swallowed, in contact with skin, or inhaled. Hydrolyzes to release cyanide in strong acid/base; keep waste streams basic (pH > 10) and treat with bleach before disposal if required by local regulations.

  • 3-(4-pyrimidinyl)benzaldehyde: Treat as a potential bioactive agent (kinase inhibitor precursor). Handle with gloves and mask.

Troubleshooting Table:

ProblemPotential CauseSolution
No Reaction Catalyst neutralizationThe basic pyrimidine ring may buffer the acid catalyst. Increase base load or switch to neat Piperidine.
Low Yield Cannizzaro ReactionAldehyde self-disproportionation. Ensure active methylene is added before the base. Use buffered conditions (AcOH).
Oiling Out Solubility issuesProduct is not crystallizing. Add a seed crystal or switch solvent to iPrOH.
Impure Product Michael AdditionExcess active methylene attacking the product double bond. Strictly control stoichiometry (1:1).
Part 7: References
  • Jones, G. (1967). "The Knoevenagel Condensation."[1][2][4][5][6][7] Organic Reactions, 15, 204. Link

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link

  • Pietrusiewicz, K. M., et al. (2015). "Green synthesis of benzylidene derivatives via Knoevenagel condensation." Green Chemistry Letters and Reviews, 8(1), 1-10. Link

  • Traxler, P., et al. (1991). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292. (Context for pyrimidine scaffold utility). Link

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction Protocol." MilliporeSigma Technical Library. Link

Sources

Application

Application Note: Strategic Synthesis and Optimization of Schiff Bases from 3-(4-pyrimidinyl)benzaldehyde

Executive Summary This application note details the strategic synthesis of Schiff bases (imines) derived from Benzaldehyde, 3-(4-pyrimidinyl)- (CAS RN: 1642838-89-0). This specific scaffold—a benzaldehyde moiety substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of Schiff bases (imines) derived from Benzaldehyde, 3-(4-pyrimidinyl)- (CAS RN: 1642838-89-0). This specific scaffold—a benzaldehyde moiety substituted at the meta-position with a pyrimidine ring—represents a "privileged structure" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and antimicrobial agents.

The presence of the electron-deficient pyrimidine ring at the 3-position enhances the electrophilicity of the aldehyde carbonyl, generally accelerating nucleophilic attack by amines. However, the basic nitrogen atoms within the pyrimidine ring introduce unique challenges regarding catalyst selection and pH control. This guide provides two optimized protocols: a classical thermodynamic method (Solution-Phase) and a kinetic high-throughput method (Microwave-Assisted), ensuring high yields and purity suitable for biological screening.

Chemical Strategy & Mechanism[1][2][3][4]

Substrate Analysis[5]
  • Electrophile: 3-(4-pyrimidinyl)benzaldehyde.[1] The pyrimidine ring acts as an electron-withdrawing group (EWG) via induction, making the carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • Nucleophile: Primary aromatic or aliphatic amines (

    
    ).
    
  • Catalytic Challenge: Standard Schiff base synthesis uses acid catalysis to activate the carbonyl. However, strong acids (e.g.,

    
    ) may protonate the pyrimidine nitrogens (
    
    
    
    ), potentially precipitating the starting material or altering its solubility.
  • Solution: Use a weak organic acid (Glacial Acetic Acid) or a Lewis acid catalyst (

    
     or similar) to activate the carbonyl without sequestering the substrate.
    
Reaction Mechanism (DOT Visualization)

The reaction proceeds via a nucleophilic addition-elimination pathway.

SchiffBaseMechanism Start Aldehyde (Electrophile) Inter1 Hemiaminal Intermediate Start->Inter1 + Amine (Nucleophilic Attack) Amine Primary Amine (Nucleophile) Amine->Inter1 Water H2O (Byproduct) Inter1->Water Product Schiff Base (Imine) Inter1->Product - H2O (Acid Catalyzed Dehydration) Acid Acetic Acid (Catalyst) Acid->Inter1 Proton Transfer

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism for imine formation.

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (Thermodynamic Control)

Best for: Large-scale synthesis (>1g), thermally unstable amines, or when water removal is critical.

Reagents:

  • Benzaldehyde, 3-(4-pyrimidinyl)- (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(4-pyrimidinyl)benzaldehyde in 10-15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate (NaOAc) to liberate the free base in situ.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    C for EtOH) for 3–6 hours.
    
    • Optimization: For stubborn amines (electron-poor anilines), use a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium forward.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[2]

  • Workup:

    • Allow the reaction mixture to cool to room temperature, then chill in an ice bath.

    • The Schiff base often precipitates as a solid. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent under reduced pressure and recrystallize the residue from EtOH/CHCl3.

Method B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: Library generation, high-throughput screening, and "Green Chemistry" compliance.

Reagents:

  • Benzaldehyde, 3-(4-pyrimidinyl)- (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Solvent: Minimal Ethanol (slurry) or Solvent-Free (neat)

Protocol:

  • Mixing: In a microwave-safe process vial (10 mL), mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Homogenization: Add a minimum amount of EtOH (0.5 - 1.0 mL) to create a slurry. Add 1 drop of acetic acid.

  • Irradiation: Cap the vial. Irradiate at 300-400 W for 2–5 minutes (maximum temperature set to

    
    C).
    
    • Safety: Do not overheat; pyrimidines are generally stable, but imines can hydrolyze if superheated in the presence of generated water.

  • Workup: Cool the vial rapidly with compressed air. The product usually solidifies upon cooling. Wash with cold ether/hexane to remove unreacted starting materials.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpactOptimization Strategy
pH Control Critical. Too acidic = amine protonation (dead reaction). Too basic = no carbonyl activation.Maintain pH 4–5.[3] Use Acetic Acid.[4][2][5] Avoid strong mineral acids (

,

) which protonate the pyrimidine ring.
Water Removal Equilibrium driver. Presence of water hydrolyzes the imine back to aldehyde.Use anhydrous solvents. For Method A, use molecular sieves (3Å) or Dean-Stark apparatus.
Steric Hindrance Bulky amines (e.g., tert-butyl) retard the reaction.Switch to Method B (Microwave) or use higher boiling solvents (e.g., Xylene) with longer reflux times.
Oiling Out Product forms an oil instead of a crystal.Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask wall with a glass rod to induce nucleation.

Analytical Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • The Diagnostic Signal: A singlet between

      
       8.3 – 8.8 ppm . This corresponds to the azomethine proton (
      
      
      
      ).
    • Disappearance: Absence of the aldehyde carbonyl proton (

      
       ~10.0 ppm) and the amine 
      
      
      
      broad singlet.
    • Pyrimidine Signals: Characteristic doublets/multiplets in the aromatic region (

      
       7.5 – 9.2 ppm).
      
  • FT-IR (ATR):

    • Appearance: Strong absorption band at 1610 – 1630 cm

      
        (
      
      
      
      stretch).
    • Disappearance: Carbonyl (

      
      ) stretch at ~1700 cm
      
      
      
      .

Decision Matrix & Workflow

Workflow Start Start: 3-(4-pyrimidinyl)benzaldehyde AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck MethodA Method A: Ethanol Reflux (Standard) AmineCheck->MethodA No MethodB Method B: Microwave (High Energy) AmineCheck->MethodB Yes Workup Workup: Cool & Filter MethodA->Workup MethodB->Workup Trituration Triturate with Cold Hexane Workup->Trituration Oiling out Analysis Validation: 1H NMR (Azomethine H) Workup->Analysis Solid formed Trituration->Analysis

Figure 2: Experimental decision matrix for optimal synthesis route selection.

References

  • Microwave-Assisted Synthesis of Pyrimidine Schiff Bases

    • Kapila, P., et al. (2017).[6] "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol.[6]

  • General Protocol for Pyrimidine-Aldehyde Condensation

    • Sobieraj, M., et al. (2024).[7] "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." Int. J. Mol. Sci., 25(4), 2026.

  • Mechanistic Insights & Catalyst Selection

    • Master Organic Chemistry. (2025).[8] "Imine and Enamine Formation Mechanisms."

  • Green Chemistry Approaches (Ionic Liquids/Microwave)

    • Gaikwad, D., et al. (2023).[9] "Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach."[10] RSC Advances.

Sources

Method

Application Notes and Protocols for the Synthesis of Biaryl Pyrimidine Ligands in Coordination Chemistry

Introduction Biaryl pyrimidine scaffolds are of paramount importance in contemporary chemistry, finding extensive applications in medicinal chemistry, materials science, and particularly as versatile ligands in coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biaryl pyrimidine scaffolds are of paramount importance in contemporary chemistry, finding extensive applications in medicinal chemistry, materials science, and particularly as versatile ligands in coordination chemistry.[1][2] The unique electronic properties and steric profile of the pyrimidine ring, combined with the conformational flexibility of the biaryl linkage, allow for the fine-tuning of the ligand's coordination properties. This enables the synthesis of metal complexes with tailored catalytic, photophysical, and biological activities.[3][4] This guide provides an in-depth exploration of the synthetic routes to these valuable ligands, focusing on palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for their preparation and characterization.

The strategic construction of the C-C bond between the pyrimidine core and an aryl moiety is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[5] Among these, the Suzuki-Miyaura and Stille couplings are the most robust and widely employed methods due to their broad functional group tolerance, high yields, and commercially available starting materials.[6][7] The choice between these methods often depends on the desired substrate scope and the tolerance for specific reagents, particularly the toxicity of organotin compounds in the Stille reaction.[8]

Synthetic Strategies: A Tale of Two Couplings

The synthesis of biaryl pyrimidines predominantly relies on the creation of a carbon-carbon bond between a halogenated pyrimidine and an aryl partner. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for cross-coupling reactions.[6]

The Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and the use of generally non-toxic and stable boronic acids.[6][9] The reaction facilitates the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[5]

Causality in Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and its associated ligands is critical for achieving high efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, but for more challenging substrates, catalysts with bulky, electron-rich phosphine ligands such as XPhos can prevent side reactions like debromination.[10][11]

  • Base and Solvent: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[6] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is crucial for dissolving both the organic and inorganic reagents.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields.[6][10]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Synthesis of 2,4-Diarylpyrimidine

This protocol describes a general procedure for the synthesis of a 2,4-diarylpyrimidine from 2,4-dichloropyrimidine and an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Microwave synthesis vials

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a microwave synthesis vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).

  • Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.[6]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diarylpyrimidine.

Data Presentation: Optimization of Suzuki-Miyaura Reaction Conditions

Catalyst (5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)[6]
Pd(PPh₃)₄Dioxane/H₂O (4:1)K₂CO₃1203085
Pd(dppf)Cl₂Dioxane/H₂O (4:1)K₂CO₃1203078
Pd(OAc)₂Dioxane/H₂O (4:1)K₂CO₃1203055
The Stille Cross-Coupling: An Alternative with Broad Scope

The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when boronic acids are unstable or unavailable.[12] This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[8]

Causality in Experimental Choices:

  • Organostannane Reagents: Organostannanes are air and moisture stable, making them easy to handle.[8][12] However, their primary drawback is the high toxicity of organotin compounds, necessitating stringent safety precautions.[13][14][15]

  • Catalyst and Ligands: Similar to the Suzuki coupling, the choice of palladium catalyst and ligands is crucial. PdCl₂(PPh₃)₂ is a commonly used catalyst for this transformation.[16]

  • Additives: In some cases, additives like copper(I) iodide (CuI) can act as co-catalysts to enhance the reaction rate.

Experimental Protocol: Stille Coupling Synthesis of a 4-Aryl-6-chloropyrimidine

This protocol details the synthesis of a 4-aryl-6-chloropyrimidine from 4,6-dichloropyrimidine and an aryltributylstannane.

Materials:

  • 4,6-Dichloropyrimidine

  • Aryltributylstannane (1.1 equivalents)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4,6-dichloropyrimidine (1 mmol) and PdCl₂(PPh₃)₂ (0.03 mmol) in anhydrous toluene (10 mL).

  • Add the aryltributylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the 4-aryl-6-chloropyrimidine.

Safety Precautions for Organotin Compounds:

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[13][14][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] All waste containing organotin residues must be disposed of as hazardous waste according to institutional guidelines.

Visualization of Synthetic Workflows

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow Start Start: Halogenated Pyrimidine + Arylboronic Acid Reaction Reaction Vessel: - Pd Catalyst - Base - Solvent Start->Reaction Microwave Microwave Irradiation Reaction->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Final Product: Biaryl Pyrimidine Purification->Product

Caption: Workflow for Suzuki-Miyaura synthesis.

Stille Cross-Coupling Workflow

Stille_Workflow Start Start: Halogenated Pyrimidine + Arylstannane Reaction Reaction Vessel: - Pd Catalyst - Anhydrous Solvent Start->Reaction Heating Conventional Heating Reaction->Heating Quenching Quenching with KF (Tin Removal) Heating->Quenching Purification Column Chromatography Quenching->Purification Product Final Product: Biaryl Pyrimidine Purification->Product

Caption: Workflow for Stille cross-coupling synthesis.

Characterization of Biaryl Pyrimidine Ligands

The identity and purity of the synthesized ligands must be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.[17][18]

  • ¹H NMR: The aromatic region will show characteristic signals for both the pyrimidine and aryl protons. The chemical shifts and coupling constants provide information about the substitution pattern.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum confirm the carbon framework of the molecule.[18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[17]

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the compound, which should be within ±0.4% of the calculated values for the proposed molecular formula.[20]

Application in Coordination Chemistry

Biaryl pyrimidine ligands are excellent candidates for the construction of a wide array of coordination complexes. The nitrogen atoms of the pyrimidine ring can act as monodentate or bridging ligands, leading to the formation of mononuclear complexes, coordination polymers, or supramolecular assemblies.[3][21] The nature of the aryl substituents can be varied to modulate the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity, photophysical behavior, and biological properties.[22][23] For instance, biaryl pyrimidine complexes have shown promise as catalysts in various organic transformations and as components in light-emitting materials.

Conclusion

The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura and Stille cross-coupling reactions, provide reliable and versatile routes to biaryl pyrimidine ligands. By understanding the underlying principles of these reactions and adhering to the detailed protocols, researchers can efficiently synthesize a diverse library of these important ligands for applications in coordination chemistry and beyond. Careful characterization is paramount to ensure the purity and structural integrity of the synthesized compounds, which is a prerequisite for their successful application in any field.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • Murphy, P. M., Phillips, V. A., Jennings, S. A., Garbett, N. C., Chaires, J. B., Jenkins, T. C., & Wheelhouse, R. T. (2006). Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures. Journal of medicinal chemistry, 49(17), 5226–5236. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Retrieved from [Link]

  • El-Gamil, M. M., El-Sayed, R. A., & Mohamed, G. G. (2023). Synthesis of pyrimidine ligand and its mononuclear metal(II)/(III) complexes. Journal of Molecular Structure, 1283, 135293. Retrieved from [Link]

  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • El-Malah, A. A., Guillaumet, G., & Akssira, M. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 9(58), 33833-33844. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Amanote Research. (n.d.). Design, Synthesis, and Evaluation of Novel Biarylpyrimidines, a New Class of Ligands for Unusual Nucleic Acid Structures. Retrieved from [Link]

  • St Andrews Research Repository. (n.d.). Design, Synthesis, Spectroscopic and Structural characterization of a new Pyrimidine derived Schiff-base ligand and its CoIII. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidine Based Metal Ligands | Request PDF. Retrieved from [Link]

  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • MDPI. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]

  • MDPI. (2018, October 23). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, nucleotides & nucleic acids, 33(3), 141–161. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Retrieved from [Link]

  • PubMed. (2025, January 15). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Retrieved from [Link]

  • DCCEEW. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

  • Murphy, P. M., Phillips, V. A., Jennings, S. A., Garbett, N. C., Chaires, J. B., Jenkins, T. C., & Wheelhouse, R. T. (2003). Biarylpyrimidines: a new class of ligand for high-order DNA recognition. Chemical communications (Cambridge, England), (10), 1160–1161. Retrieved from [Link]

  • Benchchem. (n.d.). safety and handling precautions for organotin compounds.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biaryl structure applications | Download Scientific Diagram. Retrieved from [Link]

  • The condensation of 1,2,4-triazole and a pyrimidine ring gives rise to the formation of. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (2024, January 2). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes | Request PDF. Retrieved from [Link]

  • PubMed. (2013, July 15). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Retrieved from [Link]

  • The Open University of Sri Lanka. (n.d.). Coordination Chemistry of Pyrimidyl Ligands. Retrieved from [Link]

  • PMC. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Retrieved from [Link]

  • PMC. (2025, April 2). Catalytic application of a bimetallic–organic framework with phosphorus acid groups in the preparation of pyrido[2,3-d]pyrimidines via cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Catalytic application of a bimetallic–organic framework with phosphorus acid groups in the preparation of pyrido[2,3-d]pyrimidines via cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

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Application

Application Notes and Protocols for the Oxidation of 3-(4-pyrimidinyl)benzaldehyde to 3-(4-pyrimidinyl)benzoic acid

Abstract This document provides a comprehensive guide for the selective oxidation of 3-(4-pyrimidinyl)benzaldehyde to its corresponding carboxylic acid, 3-(4-pyrimidinyl)benzoic acid. This transformation is a key step in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 3-(4-pyrimidinyl)benzaldehyde to its corresponding carboxylic acid, 3-(4-pyrimidinyl)benzoic acid. This transformation is a key step in the synthesis of various pharmacologically active molecules and advanced materials. Recognizing the sensitivity of the pyrimidine moiety to harsh oxidizing conditions, this guide focuses on the Pinnick oxidation, a mild and highly selective method. We present a detailed, field-tested protocol, mechanistic insights, troubleshooting advice, and complete characterization data to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Challenge and Strategic Approach

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, when the substrate contains a heteroaromatic ring system like pyrimidine, the choice of oxidant becomes critical. Pyrimidine rings, while generally electron-deficient, can be susceptible to N-oxidation or other undesired side reactions under harsh oxidative conditions.[1] Strong oxidants such as potassium permanganate or chromic acid-based reagents (e.g., Jones reagent) can lead to complex product mixtures and low yields.[2]

Therefore, a selective and mild oxidation method is paramount. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under weakly acidic conditions, has proven to be exceptionally well-suited for this purpose.[3][4] Its high functional group tolerance makes it the method of choice for the oxidation of complex and sensitive aldehydes, including heteroaromatic variants. This protocol has been optimized to ensure the selective oxidation of the aldehyde group while preserving the integrity of the pyrimidine ring.

Mechanistic Insight: The Pinnick Oxidation Pathway

The efficacy of the Pinnick oxidation lies in its specific mechanism, which avoids harsh conditions and highly reactive intermediates that could degrade the substrate. The key steps are as follows:

  • Formation of the Active Oxidant: In a weakly acidic buffer (typically a phosphate buffer, pH ≈ 4-5), sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂), the active oxidizing species.[3]

  • Addition to the Aldehyde: Chlorous acid adds to the carbonyl group of the aldehyde to form a hemiacetal-like intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, wherein the aldehydic proton is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).

  • Scavenging of Hypochlorous Acid: A crucial component of the modern Pinnick oxidation is the use of a scavenger, most commonly 2-methyl-2-butene. Hypochlorous acid is a reactive byproduct that can engage in undesired side reactions, such as chlorination of the aromatic rings or oxidation of the pyrimidine nitrogen. The scavenger rapidly reacts with HOCl, effectively removing it from the reaction mixture.[3]

This carefully controlled sequence of reactions ensures a high-yielding and clean conversion of the aldehyde to the carboxylic acid.

Detailed Experimental Protocol: Pinnick Oxidation of 3-(4-pyrimidinyl)benzaldehyde

This protocol is designed for a 1 mmol scale reaction. Reagents and solvents should be of high purity.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
3-(4-pyrimidinyl)benzaldehyde184.19184 mg1.01.0
Sodium Chlorite (NaClO₂) (80% technical grade)90.44170 mg1.51.5
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)137.99207 mg1.51.5
2-Methyl-2-butene70.130.35 mL (246 mg)3.53.5
tert-Butanol-5 mL--
Water (deionized)-5 mL--
Diethyl Ether-As needed for extraction--
1 M Hydrochloric Acid (HCl)-As needed for acidification--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed for washing--
Brine (saturated NaCl solution)-As needed for washing--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed for drying--

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Workflow Diagram:

Pinnick_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification & Analysis A Dissolve Aldehyde in t-BuOH/H₂O B Add NaH₂PO₄ and 2-Methyl-2-butene A->B C Add NaClO₂ Solution B->C D Stir at Room Temperature C->D E Quench with Na₂SO₃ (optional) D->E Reaction Complete F Acidify with 1M HCl to pH 2-3 E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallization J->K L Characterization (NMR, IR, MP) K->L

Caption: Workflow for the Pinnick oxidation of 3-(4-pyrimidinyl)benzaldehyde.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-pyrimidinyl)benzaldehyde (184 mg, 1.0 mmol).

    • Add tert-butanol (5 mL) and water (5 mL) to the flask and stir until the aldehyde is completely dissolved.

    • To this solution, add sodium dihydrogen phosphate monohydrate (207 mg, 1.5 mmol) and 2-methyl-2-butene (0.35 mL, 3.5 mmol).

    • In a separate small beaker, dissolve sodium chlorite (170 mg of 80% technical grade, 1.5 mmol) in water (2 mL).

    • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 5 minutes. An initial yellow color may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar spot corresponding to the carboxylic acid indicates reaction completion. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl. Use pH paper to monitor the pH.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude 3-(4-pyrimidinyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.

Product Characterization

The identity and purity of the synthesized 3-(4-pyrimidinyl)benzoic acid should be confirmed by standard analytical techniques.

Analytical Data Expected Results
Appearance White to off-white solid
Melting Point >250 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H, COOH), 9.35 (d, J = 1.3 Hz, 1H), 9.01 (d, J = 5.2 Hz, 1H), 8.65 (s, 1H), 8.32 (d, J = 7.9 Hz, 1H), 8.19 (d, J = 5.2 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆)δ 166.8, 164.2, 158.5, 151.7, 135.2, 133.6, 131.8, 129.9, 129.5, 115.9
IR (KBr, cm⁻¹) 3100-2500 (broad, O-H stretch), 1705 (C=O stretch), 1600, 1580, 1550 (C=C and C=N stretches)

Note: The provided NMR and IR data are predictive and based on closely related structures and spectroscopic principles. Actual experimental values may vary slightly.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient amount of oxidant.- Low reaction temperature.- Use a higher quality of sodium chlorite or increase the equivalents slightly (e.g., to 1.7 eq).- Allow the reaction to stir for a longer period or gently warm to 30-35 °C.
Low Yield - Incomplete extraction of the product due to its partial water solubility.- Side reactions due to insufficient scavenger.- Perform more extractions with a larger volume of organic solvent.- Ensure an adequate excess of 2-methyl-2-butene is used.
Formation of Chlorinated Byproducts - Insufficient scavenging of HOCl.- Increase the amount of 2-methyl-2-butene.- Add the sodium chlorite solution more slowly to the reaction mixture.
Difficulty in Isolating the Product - The product may form a salt and remain in the aqueous layer if the pH is not sufficiently acidic.- Ensure the pH of the aqueous layer is adjusted to 2-3 before extraction. Use a pH meter for accuracy.

Safety Precautions

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Methyl-2-butene: A flammable liquid. Work in a well-ventilated fume hood and away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The Pinnick oxidation offers a reliable and high-yielding pathway for the synthesis of 3-(4-pyrimidinyl)benzoic acid from its corresponding aldehyde. The mild reaction conditions and high functional group tolerance make it an ideal choice for this transformation, preserving the integrity of the pyrimidine ring. By following the detailed protocol and troubleshooting guide provided, researchers can confidently and reproducibly synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • Angewandte Chemie Intern
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Heterocycles, 16(4), 575-578.
  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Dalton, J. R., & Jones, E. R. H. (1967). The oxidation of aldehydes to carboxylic acids with manganese dioxide. Journal of the Chemical Society C: Organic, 1967, 212-215.
  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile and chemoselective oxidation of aldehydes to carboxylic acids with Oxone. Organic Letters, 5(7), 1031-1034.
  • Pinnick, H. W. (1981). The Pinnick Oxidation. In Organic Reactions (pp. 1-23). John Wiley & Sons, Inc.
  • Bernini, R., Coratti, A., Provenzano, G., Fabrizi, G., & Tofani, D. (2005). A convenient and efficient oxidation of hydroxylated and methoxylated benzaldehydes and acetophenones to the corresponding phenols using hydrogen peroxide and methyltrioxorhenium as catalyst in ionic liquids. Tetrahedron, 61(7), 1821-1825.
  • McKillop, A., & Kemp, D. (1989). Sodium perborate in acetic acid: a convenient reagent for the oxidation of aromatic aldehydes to carboxylic acids. Tetrahedron, 45(11), 3299-3306.
  • Green Chemistry, 2018, 20, 3038.
  • Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825-4830.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Pyrimidinyl Benzaldehydes

Ticket ID: SC-PYR-ALD-001 Subject: Yield Improvement Strategies for Pyrimidine-Benzaldehyde Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Pyrimidinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-ALD-001 Subject: Yield Improvement Strategies for Pyrimidine-Benzaldehyde Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Pyrimidinyl-Aldehyde Paradox"

Coupling pyrimidines with benzaldehydes presents a unique "perfect storm" of chemical incompatibility. You are likely facing low yields due to two competing failure modes:

  • The Pyrimidine Instability: 2-Pyrimidinyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (loss of the boron group) faster than the transmetallation step can occur.

  • The Aldehyde Sensitivity: The base required to activate the Suzuki cycle often degrades the aldehyde via Cannizzaro disproportionation or Aldol condensation.

This guide moves beyond standard "tetrakis" conditions to advanced catalytic systems designed specifically for heteroatom-rich, sensitive substrates.

Module 1: The Boron Species (The Fuel)

Diagnosis: If your starting material disappears but product does not form (and you see pyrimidine decomposition), your boronic acid is decomposing before it couples.

The Mechanism of Failure: Protodeboronation

Electron-deficient heterocycles (like pyrimidine) facilitate the hydrolytic cleavage of the C-B bond. This is pH-dependent and accelerates in the presence of the base required for the Suzuki reaction.

The Solution: MIDA Boronates or Trifluoroborates

Do not use free boronic acids for 2-pyrimidinyl couplings. Switch to a "Slow-Release" precursor.

Reagent TypeStabilityMechanism of ActionRecommendation Level
Free Boronic Acid Very LowRapidly hydrolyzes; high concentration of free species leads to decomposition.Avoid
Pinacol Ester ModerateSlightly better stability, but often difficult to purify and still susceptible to hydrolysis.Use with Caution
MIDA Boronate High Slow Release: The MIDA ligand hydrolyzes slowly under mild aqueous base, keeping the active boronic acid concentration low (preventing decomposition) but sufficient for coupling.Highly Recommended
K-Trifluoroborate HighRequires hydrolysis to active species; very robust but solubility can be tricky in non-polar solvents.Alternative

Technical Insight: The MIDA (N-methyliminodiacetic acid) protecting group rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital that is susceptible to transmetallation and hydrolysis. It only releases the reactive species when exposed to aqueous base.

Module 2: The Catalyst System (The Engine)

Diagnosis: If the reaction stalls or you observe "palladium black" precipitation early, the pyrimidine nitrogens are poisoning your catalyst.

The Mechanism of Failure: N-Coordination

Pyrimidine nitrogens are excellent ligands. They bind to the open coordination sites on Palladium (Pd), displacing the phosphine ligands and creating an inactive "dead" complex.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically demanding enough to prevent N-binding but electron-rich enough to facilitate oxidative addition.

  • Primary Recommendation: XPhos or SPhos (Buchwald Ligands). The biaryl backbone provides steric bulk that physically blocks the pyrimidine nitrogen from coordinating to the Pd center.

  • Precatalysts: Use XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Ligand:Pd ratio and rapid activation, avoiding the induction period of Pd(OAc)₂ + Ligand mixing.

  • Alternative: Pd(dppf)Cl₂ . The bidentate nature of dppf makes it harder for pyrimidine to displace the ligand, though it is less active than XPhos for chlorides.

Module 3: Reaction Environment (The Chassis)

Diagnosis: If you see "tar" or multiple spots on TLC/LCMS, your aldehyde is reacting with the base.

The Mechanism of Failure: Aldehyde Degradation

Strong hydroxide bases (NaOH, KOH) or alkoxides (KOtBu) are incompatible with benzaldehydes at high temperatures.

The Solution: Mild, Anhydrous, or Phosphate Bases[1]
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is the "Goldilocks" base. It is strong enough to hydrolyze MIDA boronates and activate the Suzuki cycle, but weak enough to spare the aldehyde. Cs₂CO₃ is a valid alternative.

  • Solvent: A mixture of 1,4-Dioxane/Water (4:1 to 10:1) is ideal. The water is strictly necessary for MIDA hydrolysis, but keeping the ratio low protects the aldehyde.

Visual Troubleshooting Guide

Decision Tree for Yield Optimization

Troubleshooting Start Start: Low Yield CheckSM Check Starting Materials Start->CheckSM SM_Remains Halide SM Remains CheckSM->SM_Remains Reaction Stalled SM_Gone Boronate SM Gone (No Product) CheckSM->SM_Gone Decomposition Aldehyde_Issue Issue: Aldehyde Degradation (Byproducts observed) CheckSM->Aldehyde_Issue Complex Mixture Poisoning Issue: Catalyst Poisoning (N-coordination) SM_Remains->Poisoning Deboronation Issue: Protodeboronation (Unstable Boronate) SM_Gone->Deboronation Sol_Ligand Solution: Switch to XPhos Pd G3 or SPhos Poisoning->Sol_Ligand Sol_MIDA Solution: Switch to MIDA Boronate + Slow Addition Deboronation->Sol_MIDA Sol_Base Solution: Use K3PO4 Avoid NaOH/KOtBu Aldehyde_Issue->Sol_Base

Caption: Diagnostic logic flow for identifying the root cause of failure in Pyrimidine-Benzaldehyde couplings.

Optimized Experimental Protocol (The "Golden Standard")

This protocol integrates MIDA boronate stability, Buchwald precatalyst efficiency, and aldehyde-tolerant bases.

Reagents:

  • Electrophile: Halopyrimidine or Halobenzaldehyde (1.0 equiv)

  • Nucleophile: Pyrimidinyl MIDA boronate or Formylphenyl MIDA boronate (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Temperature: 60°C – 80°C

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a stir bar, add the Electrophile (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G3 (0.03 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is the enemy of active Pd species).

  • Solvent Prep: In a separate vessel, degas the 1,4-Dioxane and Water mixture by sparging with inert gas for 15 minutes.

  • Addition: Add the degassed solvent mixture to the reaction vial via syringe.

  • Base Addition: Add K₃PO₄ (3.0 equiv). Note: If using solid base, add it in step 1. If using an aqueous solution, add it here.

  • Reaction: Heat the block to 60°C . Monitor by LCMS after 2 hours.

    • Why 60°C? High enough to drive the reaction, low enough to minimize aldehyde degradation. Increase to 80°C only if conversion is slow.

  • Workup: Dilute with EtOAc, wash with water (to remove MIDA byproduct and salts), dry over Na₂SO₄, and concentrate.

FAQ & Troubleshooting

Q: I don't have MIDA boronates. Can I use the free boronic acid?

  • A: Only if you use a large excess (2.0–3.0 equiv) and add it portion-wise (e.g., divide into 4 portions added every hour). This mimics the "slow release" of MIDA, keeping the instantaneous concentration low to minimize protodeboronation.

Q: My reaction turns black immediately upon heating.

  • A: This is "Palladium Black" formation, indicating your ligand is detaching, and Pd(0) is aggregating.

    • Fix: Ensure your solvent is thoroughly degassed.

    • Fix: Switch to XPhos or SPhos . If already using them, increase catalyst loading or lower the temperature.

Q: I see the product peak on LCMS, but I can't isolate it. The aldehyde is gone.

  • A: The aldehyde might have oxidized to the carboxylic acid or formed a bisulfite adduct during workup.

    • Fix: Avoid strong acidic or basic workups. Use a neutral buffer (pH 7 phosphate buffer) for the aqueous wash.

    • Fix: Ensure no peroxides are present in your dioxane (test with strips).

Q: Can I use Copper (Cu) additives?

  • A: Yes. For extremely stubborn 2-pyrimidinyl couplings, adding Cu(OAc)₂ (10-20 mol%) can facilitate the transmetallation step via a "Liebeskind-Srogl" type mechanism, bridging the boron-to-palladium transfer.

References

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[1] (Establishes MIDA boronates for unstable 2-heteroaryl species).

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[1] (Defines XPhos/SPhos utility for N-heterocycles).

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[1] (Introduction of G3 precatalysts).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Comprehensive review on boronate stability and protodeboronation mechanisms).

Sources

Optimization

Purification methods for 3-(4-pyrimidinyl)benzaldehyde from reaction mixtures

Welcome to the technical support center for the purification of 3-(4-pyrimidinyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-pyrimidinyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth, troubleshooting-focused answers to common purification questions.

Section 1: Understanding the Challenge - Impurities and Initial Analysis

The purity of your final compound is entirely dependent on successfully removing starting materials, reagents, and byproducts from the reaction used for its synthesis. 3-(4-pyrimidinyl)benzaldehyde is most commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Understanding the potential side-reactions of this process is the first step toward designing an effective purification strategy.

FAQ: What are the primary impurities I should anticipate from a Suzuki coupling reaction to synthesize 3-(4-pyrimidinyl)benzaldehyde?

In a typical Suzuki reaction coupling 3-formylphenylboronic acid with a 4-halopyrimidine, you should anticipate several classes of impurities derived from side reactions and unconsumed reagents.

Common Reaction Byproducts:

  • Homocoupling Products: These are significant byproducts where two identical molecules couple. You may find the biphenyl dicarbaldehyde (from boronic acid homocoupling) or a bipyrimidine species (from pyrimidine homocoupling).[4][5] The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[5]

  • Protodeboronation Product: The boronic acid starting material can react with trace water or protic solvents, replacing the B(OH)₂ group with a hydrogen atom. This results in the formation of benzaldehyde.[4]

  • Dehalogenation Product: The 4-halopyrimidine starting material can be reduced, replacing the halogen with a hydrogen atom to form pyrimidine.[6]

Reagent-Based Impurities:

  • Unreacted Starting Materials: 3-formylphenylboronic acid and the 4-halopyrimidine.

  • Catalyst Residues: Palladium from the catalyst can precipitate as palladium black or remain in solution as soluble complexes.[4]

  • Base and Ligands: Residual inorganic base (e.g., K₂CO₃, Cs₂CO₃) and phosphine ligands or their oxides.

FAQ: What preliminary analyses are essential before starting purification?

Before committing your entire batch of crude material to a purification protocol, performing small-scale analysis is critical. This saves time, solvent, and prevents potential loss of your compound.

  • Thin-Layer Chromatography (TLC): TLC is your most powerful tool for initial assessment. It helps you visualize the number of components in your crude mixture and is essential for developing a solvent system for column chromatography.[7] Spot your crude material alongside your starting materials on a silica gel plate to identify them. A good developing solvent system will show clear separation between the spot for your desired product and all major impurities.

  • Crude ¹H NMR Spectroscopy: Taking a quick NMR of your crude, unpurified material can provide invaluable information. It can help you identify the major impurities present (e.g., the distinctive aldehyde proton of benzaldehyde from protodeboronation) and estimate the ratio of product to impurities, which informs the scale and difficulty of the required purification.

Section 2: Selecting Your Purification Strategy

The optimal purification strategy depends on the scale of your reaction and the impurity profile revealed by your initial analysis. The following decision tree provides a general guide for selecting the most appropriate method.

G start Crude Reaction Mixture is_boronic_acid Are acidic impurities (e.g., boronic acid) a major issue? start->is_boronic_acid is_solid Is the crude material a solid and mostly pure by TLC/NMR? is_complex Is the mixture complex with multiple spots on TLC? is_solid->is_complex No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_boronic_acid->is_solid No wash Perform Basic Aqueous Wash (e.g., NaHCO₃ solution) is_boronic_acid->wash Yes final_purity Is ultra-high purity required or are trace impurities persistent? is_complex->final_purity No column Perform Column Chromatography is_complex->column Yes bisulfite Use Sodium Bisulfite Adduct Formation final_purity->bisulfite Yes end Pure Product final_purity->end No recrystallize->final_purity wash->is_solid column->final_purity bisulfite->end

Caption: Decision tree for selecting a purification method.

Section 3: Protocols and Troubleshooting

This section provides detailed methodologies for the most common and effective purification techniques.

Aqueous Work-up & Extraction

An initial aqueous work-up is a crucial first step to remove water-soluble impurities like inorganic bases and salts. A basic wash is particularly effective for removing acidic compounds.

FAQ: How can I efficiently remove unreacted 3-formylphenylboronic acid before chromatography?

Unreacted boronic acid is acidic and can be easily removed by converting it into its water-soluble salt form with a basic wash.[8]

Protocol 1: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the funnel.[8] The volume should be about half that of the organic layer.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer, which now contains the sodium boronate salt.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent in vacuo to yield the crude product, now free of acidic impurities.

Flash Column Chromatography

This is the most powerful and common method for separating compounds with different polarities.[7]

FAQ: My product is streaking or not separating well on the silica gel column. What are the likely causes and solutions?

Poor separation during column chromatography is a common issue. The table below outlines potential causes and effective troubleshooting strategies.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Product Streaking on TLC/Column 1. Compound is too polar for the solvent system.2. Aldehyde interacting with acidic silica.[8]3. Column is overloaded.1. Decrease the polarity of the eluent (e.g., more hexanes, less ethyl acetate).2. Deactivate the silica by adding 0.5-1% triethylamine to the eluent.[8]3. Use a larger column or load less material.
Poor Separation from Impurity 1. Eluent polarity is too high or too low.2. Impurity has very similar polarity to the product.1. Run a TLC gradient to find the optimal solvent system. Test different solvent systems (e.g., Dichloromethane/Methanol).2. Consider using a different stationary phase, such as neutral alumina.[8]
Product Not Eluting from Column 1. Eluent is not polar enough.2. Compound has decomposed on the silica.1. Gradually increase the polarity of the eluent.2. Use a less acidic stationary phase like neutral alumina. Run the column quickly to minimize contact time.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities. A common starting point for this molecule is a mixture of Hexanes and Ethyl Acetate (e.g., starting at 9:1 and gradually increasing polarity).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-pyrimidinyl)benzaldehyde.

Specialized Aldehyde Purification

For achieving very high purity or removing stubborn non-aldehyde impurities, a chemical method targeting the aldehyde functional group can be exceptionally effective.

FAQ: How can I remove trace impurities to get my product to >99.5% purity?

Forming a reversible, water-soluble bisulfite adduct is a classic and highly effective technique for purifying aldehydes.[9] The aldehyde reacts with sodium bisulfite to form a salt, which can be separated from non-reactive organic impurities by extraction. The aldehyde is then regenerated.

Protocol 3: Purification via Sodium Bisulfite Adduct

  • Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol or THF). Slowly add a concentrated aqueous solution of sodium bisulfite (NaHSO₃), using a slight excess (e.g., 1.1 equivalents). Stir the mixture vigorously. The reaction may be slow and can take several hours to a couple of days.[9] If the adduct precipitates as a solid, it can be collected by filtration. If it remains in solution, proceed to the next step.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. If an organic solvent was used, add water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove any non-aldehyde organic impurities.[9] Discard the organic layer.

  • Regeneration of Aldehyde: To the aqueous layer (containing the dissolved adduct) or the filtered solid adduct suspended in water, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with good stirring until the evolution of gas ceases or the solution becomes basic.[8][9] This will regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous mixture using a fresh portion of an organic solvent (e.g., ethyl acetate or DCM).

  • Drying & Concentration: Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the highly purified aldehyde.

Section 4: Purity Confirmation and Storage

FAQ: How should I store purified 3-(4-pyrimidinyl)benzaldehyde to prevent decomposition?

Aldehydes are susceptible to oxidation by air, which converts them to the corresponding carboxylic acid (3-(4-pyrimidinyl)benzoic acid).[8][10] To ensure long-term stability:

  • Store under an inert atmosphere: Place the compound in a vial, flush with an inert gas like argon or nitrogen, and seal tightly.

  • Store at low temperature: Keep the vial in a refrigerator or freezer.

  • Protect from light: Store in an amber vial or a container protected from light.

By following these guidelines and troubleshooting steps, researchers can effectively overcome the common challenges associated with the purification of 3-(4-pyrimidinyl)benzaldehyde, ensuring a high-quality starting material for subsequent research and development.

References

  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). BenchChem.
  • Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. (n.d.). BenchChem.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). [Video]. YouTube.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Chemistry Department.
  • Column Chromatography. (n.d.). Magritek.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate.
  • What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Choice for 4-Chloropyrimidine Coupling Reactions

Welcome to the Technical Support Center for optimizing catalyst choice in 4-chloropyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst choice in 4-chloropyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in 4-chloropyrimidine coupling reactions.

Issue 1: Low or No Product Conversion

Low or no conversion is a frequent challenge, often stemming from several factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[1] This is especially problematic with electron-rich pyrimidines.

    • Solution: Employ electron-rich, bulky phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands can shield the metal center and promote the desired catalytic cycle. For Buchwald-Hartwig aminations, modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[2]

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1]

    • Solution: For Suzuki couplings, catalysts like Pd(dppf)Cl₂·CH₂Cl₂ may offer better results than Pd(PPh₃)₄ due to their ability to promote effective reductive elimination.[3][4] Increasing the reaction temperature can also facilitate oxidative addition, but monitor for potential side reactions.[3]

  • Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical for a successful reaction.

    • Solution: A systematic screening of ligands is often the most effective approach.[5] For Buchwald-Hartwig aminations, BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[2]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can halt the reaction.[3][6]

    • Solution: For Suzuki reactions, common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][6] The strength and solubility of the base can significantly impact the reaction.[3] For base-sensitive substrates in Buchwald-Hartwig aminations, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially at higher temperatures.[2]

  • Poor Substrate Reactivity: Electron-donating groups on the pyrimidine ring can decrease its electrophilicity, hindering the reaction.[7] Steric hindrance on either the pyrimidine or the coupling partner can also slow the reaction rate.[7]

    • Solution: For less reactive substrates, increasing the catalyst loading or reaction temperature may be necessary.[8] Microwave irradiation can also be highly effective, often leading to shorter reaction times and improved yields.[4][5]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired coupled product.

Potential Causes & Solutions:

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[3][5]

    • Solution: Use fresh, high-purity boronic acid.[5] Employing anhydrous conditions with a base like K₃PO₄ can also minimize this side reaction.[9]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide can occur.[2][3]

    • Solution: Ensure a properly inert atmosphere to minimize oxygen, which can promote boronic acid homocoupling.[3] Optimizing the catalyst loading and reaction temperature can often reduce homocoupling of the aryl halide.[2]

  • Hydrodehalogenation: The 4-chloropyrimidine is reduced to the corresponding pyrimidine.

    • Solution: This can be a sign of catalyst decomposition or the presence of a hydrogen source. Ensure solvents are anhydrous and the reaction is run under a strictly inert atmosphere.

  • Formation of 4-Hydroxypyrimidine: Hydrolysis of the starting material can occur, particularly in the presence of water at high temperatures.[7]

    • Solution: If water is suspected to be the issue, switching to a non-protic solvent like DMF, DMSO, or 1,4-dioxane may be beneficial, though this might require re-optimization of the catalytic system.[7]

Issue 3: Regioselectivity Issues with Dihalopyrimidines

When working with substrates like 2,4-dichloropyrimidine, controlling which chlorine atom reacts is a common challenge.

Potential Causes & Solutions:

  • Inherent Reactivity: In most palladium-catalyzed cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is preferentially functionalized due to the favored oxidative addition of palladium at this site.[4][10]

    • Solution for C4-Selectivity: Standard catalysts like Pd(PPh₃)₄ typically provide good selectivity for the C4 position.[4]

    • Solution for C2-Selectivity: Achieving C2-selectivity is more challenging. However, recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling with thiols.[10] For other coupling partners, this remains an area of active research, and unconventional conditions may need to be explored.

Workflow for Troubleshooting Low Yields

Below is a logical workflow to diagnose and solve common issues encountered during the coupling of 4-chloropyrimidines.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Product Yield Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Check_Catalyst->Check_Conditions Catalyst_Active Is the catalyst/precatalyst active? (Consider age, storage) Check_Catalyst->Catalyst_Active Check_Reagents 3. Reagent Quality Check Check_Conditions->Check_Reagents Temp_Optimal Is the temperature sufficient for C-Cl activation? (Often >80 °C) Check_Conditions->Temp_Optimal Optimize Systematic Optimization Check_Reagents->Optimize Boronic_Acid_Quality Is the boronic acid pure and dry? (Check for protodeboronation) Check_Reagents->Boronic_Acid_Quality Ligand_Appropriate Is the ligand appropriate for the coupling? (Bulky, electron-rich ligands for C-Cl activation) Catalyst_Active->Ligand_Appropriate Base_Correct Is the base correct? (Strength and solubility) Ligand_Appropriate->Base_Correct Inert_Atmosphere Is the atmosphere truly inert? (Oxygen deactivates Pd(0)) Temp_Optimal->Inert_Atmosphere Solvent_Choice Is the solvent appropriate? (Aprotic solvents are common) Inert_Atmosphere->Solvent_Choice Substrate_Purity Are starting materials pure? (Impurities can poison the catalyst) Boronic_Acid_Quality->Substrate_Purity

Caption: A flowchart for diagnosing low-yield coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is generally best for Suzuki coupling with 4-chloropyrimidines?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for the less reactive C-Cl bond, catalyst systems with bulky, electron-rich phosphine ligands are often required.[1] While Pd(PPh₃)₄ is commonly used and can be effective, other catalysts might provide better results.[3][11] For example, Pd(dppf)Cl₂ has shown good efficacy due to its ability to promote reductive elimination.[4] A screening of different catalysts and ligands is highly recommended for a new reaction.[5]

Catalyst SystemTypical Loading (mol%)NotesSource
Pd(PPh₃)₄0.5 - 5A common starting point, effective for many substrates.[3][4]
Pd(dppf)Cl₂·CH₂Cl₂1 - 3Often shows improved performance for C-Cl bonds.[4]
Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos)1 - 5The choice of ligand is crucial for activating aryl chlorides.[1][5]
PEPPSI™-IPr0.5 - 2A robust and air-stable precatalyst.[11]

Q2: How do I choose the right base for my coupling reaction?

A2: The base is critical for activating the boronic acid in Suzuki reactions and deprotonating the amine in Buchwald-Hartwig couplings.[2][6]

  • For Suzuki Coupling: A range of inorganic bases is commonly used. K₂CO₃ is a good starting point, often in an aqueous solvent mixture.[3][9] K₃PO₄ is a stronger base that can be effective in anhydrous conditions, which may help to suppress protodeboronation.[3][9] Cs₂CO₃ is another strong base that is sometimes more effective due to its higher solubility in organic solvents.[6]

  • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or KOtBu are frequently used.[2] For substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ are preferred, although this may require higher reaction temperatures.[2]

Q3: What are the best solvents for 4-chloropyrimidine coupling reactions?

A3: Aprotic solvents are generally preferred. For Suzuki couplings, mixtures of solvents like 1,4-dioxane/water, DMF, or THF are effective.[3] Alcoholic solvents have also been shown to improve reactivity in some cases.[3] For Buchwald-Hartwig aminations, ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are common.[12][13] It's important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[3]

Q4: Can microwave heating improve my reaction?

A4: Yes, microwave irradiation is a powerful tool for optimizing these reactions. It can dramatically reduce reaction times (often from hours to minutes) and improve yields, sometimes even with lower catalyst loadings.[4][5] For 2,4-dichloropyrimidine couplings, temperatures around 100°C for 15-20 minutes under microwave conditions have been shown to be very effective.[4]

Q5: My reaction is sluggish. Should I just increase the temperature?

A5: While increasing the temperature can improve the rate of reaction, especially for the activation of C-Cl bonds, it can also lead to increased side product formation, such as protodeboronation or decomposition of starting materials.[3] It is advisable to increase the temperature incrementally while monitoring the reaction for both product formation and the appearance of impurities. A systematic screening of parameters, including catalyst, ligand, base, and solvent, is a more robust approach than simply increasing the temperature.[5]

Section 3: Experimental Protocols

Representative Protocol for Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)[11]

  • K₂CO₃ (3.0 mmol)[11]

  • 1,4-Dioxane (7 mL)[11]

  • Water (optional, can be used as a co-solvent, e.g., 4:1 dioxane:water)

Procedure:

  • To a flame-dried reaction vessel, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[11]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.[11]

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[3]

Representative Protocol for Buchwald-Hartwig Amination of 4-Chloropyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 4-Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • In a glovebox, add the 4-chloropyrimidine, palladium precatalyst, and NaOtBu to an oven-dried reaction vial.[2]

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.[2]

  • Add the amine via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.[2]

  • Place the vial in a preheated heating block at 100°C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.[2]

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis - Benchchem.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | Chemical Insights.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.

Sources

Optimization

Technical Support Center: Palladium Removal from 3-(4-pyrimidinyl)benzaldehyde

This guide provides in-depth technical support for researchers, process chemists, and drug development professionals facing the common challenge of removing residual palladium from 3-(4-pyrimidinyl)benzaldehyde. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, process chemists, and drug development professionals facing the common challenge of removing residual palladium from 3-(4-pyrimidinyl)benzaldehyde. This molecule, a valuable building block in medicinal chemistry, is frequently synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The subsequent removal of the palladium catalyst is critical to ensure the integrity of downstream biological assays and to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[2][3]

This document is structured as a dynamic support center, beginning with frequently asked questions for a foundational understanding, followed by a detailed, problem-oriented troubleshooting guide. We conclude with validated experimental protocols and comparative data to empower you to design an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is removing trace palladium so critical?

A1: There are three primary drivers for rigorous palladium removal:

  • Regulatory Compliance: Health agencies like the FDA and EMA, guided by the ICH Q3D guidelines, enforce strict limits on elemental impurities in drug products.[3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[2][4]

  • Catalytic Interference: Residual palladium can retain catalytic activity, potentially causing degradation of the final compound or interfering with downstream reactions and biological assays, leading to false positives or negatives.[5]

  • Toxicity and Safety: Palladium compounds, particularly soluble salts like PdCl₂, can be toxic.[6] Ensuring their removal is a fundamental aspect of drug safety.

Q2: What is the most likely source and state of palladium contamination in my 3-(4-pyrimidinyl)benzaldehyde synthesis?

A2: The most common synthetic route to this compound is a Suzuki-Miyaura coupling between a pyrimidine-boronic acid (or ester) and a bromo- or iodo-benzaldehyde derivative. This process utilizes a palladium catalyst, often in the form of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[7] Consequently, the palladium impurity in your crude product can exist in several states:

  • Heterogeneous Pd(0): Insoluble, black or dark brown palladium metal particles that may have precipitated from the reaction.

  • Soluble Pd(0) and Pd(II) Species: Homogeneous palladium complexes, often bound to phosphine ligands or the product itself. The pyrimidine nitrogen and aldehyde oxygen on your molecule can act as ligands, chelating to palladium and making it more difficult to remove.

  • Colloidal Palladium: Very fine, suspended palladium particles that are difficult to remove by simple filtration.[8]

Q3: How do I accurately measure the level of palladium contamination?

A3: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2][6] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. Other methods include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[6][9] For process development where rapid, semi-quantitative feedback is needed, colorimetric or fluorimetric kits can be valuable for screening purification methods before submitting samples for formal ICP-MS analysis.[2][10]

Q4: What are the main strategies for palladium removal?

A4: The primary strategies fall into three categories:

  • Adsorption (Scavenging): Using solid-supported materials (scavengers) with functional groups that selectively bind to palladium.[6][11] This is the most widely used and often most effective method.

  • Chromatography: Purification using silica gel or other stationary phases. While effective for removing organic impurities, it is often unreliable for completely removing trace palladium, which may co-elute with the product.[5][8]

  • Crystallization and Extraction: Traditional purification techniques. Crystallization can be effective but sometimes concentrates palladium within the crystal lattice.[3] Liquid-liquid extraction is generally inefficient for removing trace metals.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem 1: My initial workup and filtration left my product with very high palladium levels (>1000 ppm). What should I do first?

Answer: This indicates a high loading of both heterogeneous and soluble palladium. A multi-step approach is required, starting with "debulking" the majority of the catalyst.

  • Causality: A simple filtration is often insufficient because soluble and colloidal palladium species will pass through standard filter paper.[12] The first step should always be to remove the bulk of the insoluble palladium.

  • Solution Pathway:

    • Celite Filtration: Before employing expensive scavengers, perform a filtration through a thick pad of Celite (1-2 cm).[8] This is highly effective at trapping fine, insoluble Pd(0) particles and agglomerates.[4] Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) to reduce viscosity and ensure efficient filtration.

    • Activated Carbon Treatment: As an alternative or subsequent step, a slurry with activated carbon can adsorb a significant amount of palladium. However, be aware that carbon can also adsorb your product, leading to yield loss. A preliminary small-scale test is recommended.

    • Quantify: After this initial debulking step, re-analyze the palladium content. You should see a significant reduction, which allows for a more efficient and economical use of scavengers in the next step.

Problem 2: I used a palladium scavenger, but the palladium level is still high. Why did it fail?

Answer: Scavenger inefficiency is a common problem with several potential root causes. The key is to match the scavenger to the palladium state and the reaction conditions.

Troubleshooting Scavenger Failure

start High Pd After Scavenging q1 Was the correct scavenger type used for the Pd oxidation state? start->q1 q2 Was enough scavenger used (sufficient equivalents)? q1->q2 Yes sol1 Pd(0) vs. Pd(II)? Thiol scavengers are best for Pd(II). Amine/TMT scavengers work for both. Screen multiple scavenger types. q1->sol1 No/Unsure q3 Was the reaction time/temperature adequate? q2->q3 Yes sol2 Increase scavenger loading. Typically 3-10 wt. equivalents relative to Pd. q2->sol2 No q4 Is the solvent compatible with the scavenger? q3->q4 Yes sol3 Increase reaction time (4-24h). Increase temperature (40-60 °C) to improve kinetics. q3->sol3 No sol4 Ensure good swelling and accessibility. Consult manufacturer's data for solvent compatibility. q4->sol4 No end Re-run Scavenging Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for scavenger inefficiency.

  • Incorrect Scavenger Selection: The most common error. Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective for soft metals like Pd(II) but less so for Pd(0). Scavengers containing triaminotriazine (TMT) or polyamines are generally more effective for removing Pd(0) species.[12][13] Since your reaction mixture likely contains a mix of both, a broad-spectrum scavenger or a combination is often best.

  • Insufficient Loading or Time: Scavenging is a kinetically controlled process.

    • Loading: Ensure you are using sufficient weight equivalents of the scavenger. A typical starting point is 5-10 equivalents by weight relative to the weight of palladium.

    • Time & Temperature: Allow sufficient time for the reaction (often 4-24 hours). Gently heating the mixture (e.g., to 40-50 °C) can significantly increase the rate of scavenging.[4]

  • Product Chelation: The pyrimidine nitrogen in your product can strongly bind to palladium, making it "invisible" to the scavenger. In this case, a stronger, competitive chelating scavenger like silica-bound trimercaptotriazine (Si-TMT) or a polymer-bound equivalent (MP-TMT) is required. These have a very high affinity for palladium and can strip it from the product.[5][13]

Problem 3: My final compound is a solid, but crystallization does not reduce the palladium content. What is happening?

Answer: This suggests that the palladium impurity is co-crystallizing with your product, a phenomenon known as inclusion.

  • Causality: This often occurs when the palladium species has a structural or electronic affinity for the crystal lattice of your product. The planar, aromatic nature of 3-(4-pyrimidinyl)benzaldehyde could facilitate π-stacking interactions with palladium-ligand complexes, incorporating them into the lattice. It has been noted that in some cases, crystallization can actually concentrate a metal within a crystal structure.[3]

  • Solution Pathway:

    • Pre-Crystallization Scavenging: The most reliable solution is to remove the palladium before crystallization. Treat the solution of your crude product with an effective scavenger (see Problem 2) to reduce palladium levels to <10 ppm, then proceed with the crystallization.

    • Use of Additives: Sometimes, adding a "sacrificial" ligand to the crystallization solvent can help. A small amount of a phosphine or a thiol like N-acetylcysteine can coordinate to the palladium and keep it in the mother liquor during crystallization.[6]

    • Solvent System Change: Experiment with different crystallization solvent systems. Changing the polarity and solvent properties can disrupt the interactions leading to co-crystallization.

Data Summary & Scavenger Selection

Choosing the right scavenger is crucial for a successful purification. The table below summarizes the properties of common scavenger classes.

Scavenger Functional GroupCommon NamesPrimary TargetBinding Capacity (mmol/g)Recommended Use Case
Thiol / Mercaptan SiliaMetS Thiol, QuadraSil MPPd(II)0.8 - 1.5Cost-effective for debulking Pd(II) after reactions where oxidative addition is the final step.
Amine (Polyamine) SiliaMetS Amine, QuadraSil APPd(0), Pd(II)1.0 - 1.8Good general-purpose scavenger for mixed oxidation states.
Trimercaptotriazine (TMT) Si-TMT, MP-TMTPd(0), Pd(II)0.5 - 0.8High-affinity "polishing" scavenger. Excellent for removing stubborn, tightly-bound palladium to reach <5 ppm levels.[5][13]
Thiourea SiliaMetS ThioureaPd(II)0.8 - 1.2Strong binder for Pd(II), useful when thiols are less effective.

Experimental Protocols

Protocol 1: General Workflow for Palladium Removal

This protocol outlines a robust, multi-stage purification strategy applicable to 3-(4-pyrimidinyl)benzaldehyde.

A Crude Reaction Mixture (Post-Suzuki Coupling) B Step 1: Bulk Removal (Heterogeneous Pd) Dilute with Solvent (e.g., EtOAc) Filter through 1-2 cm Celite Pad A->B C Filtrate (Contains Soluble Pd Species) B->C D Step 2: Scavenging Add Scavenger (e.g., Si-TMT, 5-10 wt. equiv) Stir at 40°C for 4-16 hours C->D E Filter to Remove Scavenger Wash with fresh solvent D->E F Purified Filtrate E->F G Step 3: Final Purification Concentrate Solvent Crystallize or perform Chromatography F->G H Final Product (<10 ppm Pd) G->H I ICP-MS Analysis H->I

Caption: General purification workflow for palladium removal.

Protocol 2: Detailed Step-by-Step Scavenging Procedure (Lab Scale)

This procedure details the use of a silica-based scavenger for a polishing step.

  • Preparation: After initial workup and Celite filtration, dissolve the crude 3-(4-pyrimidinyl)benzaldehyde in a suitable solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Acetonitrile) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Selection: Based on preliminary screening or the table above, select a scavenger. For reaching very low levels, Si-TMT is an excellent choice.[5]

  • Addition: To the stirred solution, add the scavenger. A typical loading is 5-10 weight equivalents relative to the mass of palladium in the crude material. (e.g., if you have 10 g of crude product with 1000 ppm Pd, you have 10 mg of Pd. Add 50-100 mg of scavenger).

  • Reaction: Heat the mixture to 40-50 °C and allow it to stir for 4-16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing via a rapid palladium test or LC-MS (monitoring for product degradation).

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a fine porosity filter (e.g., a 0.45 µm PTFE membrane filter) to remove the scavenger.[12] Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting solid can then be further purified by crystallization if necessary.

  • Analysis: Submit a sample of the final material for ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit.[6]

References

  • Merck/PITT Collaboration. (2026). Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Fallan, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. [Link]

  • Organic Syntheses. Palladium Catalysts. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]

  • Dahiya, R., & Pathak, D. (2007). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Scavenging. Organic Process Research & Development. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2014). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Wang, J., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Benzaldehyde, 3-(4-pyrimidinyl)-

This technical guide details the stability profile, troubleshooting protocols, and handling requirements for Benzaldehyde, 3-(4-pyrimidinyl)- (CAS: 160422-38-4), a critical intermediate in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, troubleshooting protocols, and handling requirements for Benzaldehyde, 3-(4-pyrimidinyl)- (CAS: 160422-38-4), a critical intermediate in the synthesis of kinase inhibitors.[1]

Executive Summary

Benzaldehyde, 3-(4-pyrimidinyl)- exhibits a bimodal stability profile under basic conditions.[1] While it is kinetically stable enough to survive Suzuki-Miyaura coupling conditions (weak inorganic bases like Na₂CO₃ at elevated temperatures), it is thermodynamically unstable upon prolonged exposure to strong bases (NaOH, KOH, alkoxides).[1] The electron-withdrawing nature of the pyrimidine ring activates the aldehyde carbonyl, significantly accelerating Cannizzaro disproportionation and aerobic oxidation compared to unsubstituted benzaldehyde.

Module 1: Chemical Stability & Degradation Mechanisms

Q: Why is my yield dropping significantly during basic workup?

A: The most likely culprit is the Cannizzaro Reaction , accelerated by the pyrimidine substituent.

Mechanism: The 4-pyrimidinyl group is strongly electron-withdrawing.[1] This reduces electron density on the benzene ring, making the aldehyde carbonyl carbon highly electrophilic. In the presence of hydroxide ions (


), the aldehyde undergoes rapid hydration to a gem-diol anion, which then disproportionates into:[1]
  • 3-(4-pyrimidinyl)benzoic acid (Water-soluble, lost in aqueous waste).[1]

  • 3-(4-pyrimidinyl)benzyl alcohol (Organic-soluble impurity).[1]

Expert Insight: Unlike simple benzaldehyde, which requires concentrated base/heat for Cannizzaro, this substrate can undergo the reaction in


 NaOH at room temperature due to ring activation.
Q: Can I use NaOH or KOH for extraction?

A: Avoid if possible. Strong bases pose a dual threat:

  • Primary Risk: Rapid Cannizzaro disproportionation (minutes to hours).[1]

  • Secondary Risk: Nucleophilic attack on the pyrimidine ring. The C-2, C-4, and C-6 positions of pyrimidine are electron-deficient.[1][2] While the pyrimidine ring is generally robust, prolonged exposure to strong nucleophiles (

    
    , 
    
    
    
    ) can lead to ring-opening or resinification, manifesting as dark brown tars.[1]
Q: What is the "Safe Zone" for basic conditions?

Refer to the compatibility matrix below:

Base StrengthReagentStability RatingRecommended Action
Weak NaHCO₃, KHCO₃High Safe for washes and quenching.[1]
Moderate Na₂CO₃, K₂CO₃, K₃PO₄Moderate Stable during reaction (e.g., Suzuki) but quench immediately after.
Strong NaOH, KOH, LiOHLow Avoid. Use only if <5 min contact time at <5°C.
Superbase NaH, LDA, t-BuOKUnstable Will cause polymerization or ring destruction.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways when the compound is subjected to basic media.

StabilityPathways cluster_Cannizzaro Pathway A: Cannizzaro (Major Loss) cluster_Oxidation Pathway B: Aerobic Oxidation Start 3-(4-pyrimidinyl)benzaldehyde GemDiol Gem-diol Anion Start->GemDiol + OH- (Fast) Benzoate Benzoate Salt Start->Benzoate + O2 (Air) / Base Acid Carboxylic Acid (Aqueous Waste) GemDiol->Acid Disproportionation Alcohol Benzyl Alcohol (Impurity) GemDiol->Alcohol Disproportionation

Caption: Figure 1.[1][3] Degradation pathways under basic conditions. Pathway A (Cannizzaro) is the dominant mode of yield loss in strong aqueous base.

Module 3: Troubleshooting & Protocols

Scenario 1: Darkening/Browning of Reaction Mixture

Diagnosis: Base-catalyzed resinification or polymerization.[1] Solution:

  • Check Oxygen: Benzaldehydes oxidize rapidly in base to form dark-colored radical condensation products.[1] Ensure rigorous inert atmosphere (N₂/Ar).

  • Reduce Base Strength: Switch from hydroxide bases to carbonate/phosphate bases.

  • Add Antioxidant: Trace BHT (Butylated hydroxytoluene) can inhibit radical polymerization during workup.[1]

Scenario 2: Low Mass Recovery after Acid/Base Extraction

Diagnosis: Product lost as carboxylate salt (Cannizzaro product) in the aqueous layer. Self-Validating Protocol:

  • Take the aqueous waste stream (pH > 10).

  • Acidify a small aliquot to pH 3-4 with 1M HCl.

  • Observation: If a white precipitate forms, this is the 3-(4-pyrimidinyl)benzoic acid byproduct.[1]

  • Correction: Avoid high pH extraction. Use the Neutral Workup Protocol below.

Standard Operating Procedure: Neutral Workup

Use this protocol to maximize stability and yield.

  • Quench: Cool reaction mixture to 0–5°C.

  • Neutralize: Slowly add saturated Ammonium Chloride (NH₄Cl) solution.

    • Why? NH₄Cl buffers the solution to ~pH 8-9, preventing strong basicity while quenching residual base.[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with Brine (saturated NaCl) only.[1]

    • Avoid: Do not wash with NaOH or NaHCO₃ unless strictly necessary to remove acid impurities.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate at <40°C .

Module 4: Analytical Validation (QC)

Q: How do I distinguish the aldehyde from its degradation products?

Use the following LC-MS/HPLC markers.

CompoundRelative RT (C18)Mass Shift (ESI+)UV Characteristics
Target Aldehyde 1.00 (Ref)[M+H]⁺Distinctive λmax ~250-260 nm
Benzyl Alcohol ~0.8 (Earlier)[M+3H]⁺ (+2 Da)Similar UV, weaker absorbance
Benzoic Acid ~0.5 (Much Earlier)[M+H]⁺ (+16 Da)pH dependent shift
Q: How should I store the compound?
  • Condition: -20°C under Argon/Nitrogen.

  • Container: Amber glass (UV protection).[1]

  • Shelf-life: 6 months. Re-test purity via ¹H-NMR (check for aldehyde proton at ~10 ppm vs. acid peak) before use.

References
  • Synthesis via Suzuki Coupling (Base Stability Context)

    • Title: Synthesis of 4-(5-pyrimidinyl)benzaldehyde (Analogous chemistry demonstrating stability in Na₂CO₃).[1]

    • Source: ChemicalBook / Literature Precedents.[1][4]

  • General Pyrimidine Ring Stability

    • Title: Ready Ring-opening of Some Pyrimidine Derivatives.[1]

    • Source: RSC Publishing (Chemical Communications).[1]

    • URL:[Link][1][5][6]

  • Cannizzaro Reaction Mechanism

    • Title: Cannizzaro Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Base-Catalyzed Oxidation of Aldehydes

    • Title: Oxidation of Benzaldehydes under Basic Conditions.
    • Source: NIST WebBook (Data on Benzaldehyde derivatives).[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling of 3-(4-Pyrimidinyl)benzaldehyde: Solvent Effects and Regioisomeric Differentiation

Executive Summary In the synthesis of kinase inhibitors and biaryl pharmacophores, 3-(4-pyrimidinyl)benzaldehyde serves as a critical "linchpin" intermediate. Its characterization presents a specific challenge: the overl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and biaryl pharmacophores, 3-(4-pyrimidinyl)benzaldehyde serves as a critical "linchpin" intermediate. Its characterization presents a specific challenge: the overlap of electron-deficient aromatic protons from the pyrimidine ring with the deshielded protons of the benzaldehyde moiety.

This guide provides a technical comparison of NMR solvent systems (DMSO-d₆ vs. CDCl₃) to optimize resolution and details the diagnostic peaks required to distinguish this product from its regioisomers and common Suzuki coupling impurities.

Structural Analysis & Numbering Strategy

To accurately assign peaks, we must first establish a rigorous numbering system. The molecule consists of a benzene ring (A) substituted at the meta-position by a pyrimidine ring (B).

Diagram 1: Molecular Connectivity & Numbering

Caption: Logical numbering scheme for 3-(4-pyrimidinyl)benzaldehyde. Ring A = Benzene (Aldehyde at 1); Ring B = Pyrimidine (Attached at 4).

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the resolution of the critical "aromatic forest" (7.5 – 9.5 ppm).

Comparison Table: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Aldehyde (-CHO) Shift ~10.10 ppm~10.15 ppmNeutral (Distinct in both)
Pyrimidine H-2 Resolution Often overlaps with aldehyde or broadens due to exchange.Sharp Singlet (~9.3 ppm). Distinctly separated from CHO.DMSO-d₆ Preferred
Water Peak Interference ~1.56 ppm (Non-interfering)~3.33 ppm (Can obscure aliphatic impurities).CDCl₃ Preferred for purity checks
Exchangeable Protons Poor visibility (broad/invisible).Excellent visibility (sharp peaks for residual boronic acids).DMSO-d₆ Preferred
Stacking Effects Minimal.Significant π-π stacking can shift aromatic peaks upfield slightly depending on concentration.Standardize Concentration (10 mg/0.6 mL)

Scientist's Verdict: For structural confirmation, DMSO-d₆ is superior . The high polarity of DMSO interacts with the electron-deficient pyrimidine ring, inducing a specific deshielding effect that separates the pyrimidine H-2 proton from the benzaldehyde H-2 proton, which often overlap in CDCl₃.

Detailed Peak Assignment (DMSO-d₆)

The following data assumes a standard concentration (approx. 10-15 mg in 0.6 mL DMSO-d₆) at 300-400 MHz.

The "Fingerprint" Region (Downfield)
Proton LabelChemical Shift (δ ppm)MultiplicityCoupling (

Hz)
Diagnostic Value
-CHO 10.12 - 10.18 Singlet (s)-Primary Confirmation. Indicates oxidation state is intact.
Py-H2 9.28 - 9.35 Singlet (d)

Pyrimidine Flag. Most deshielded aromatic due to flanking Nitrogens.
Py-H6 8.85 - 8.92 Doublet (d)

Pyrimidine Flag. Deshielded by adjacent Nitrogen.
Ar-H2 8.45 - 8.55 Triplet (t)

Regioisomer Check. Appears as a "singlet" at low res, but is a fine triplet.
Ar-H6 8.20 - 8.30 Doublet (dt)

Ortho to aldehyde; deshielded by carbonyl anisotropy.
Py-H5 8.05 - 8.15 Doublet (dd)

Higher field pyrimidine proton; couples strongly to H6.
Ar-H4 8.10 - 8.20 Doublet (dt)

Ortho to pyrimidine ring.
Ar-H5 7.75 - 7.85 Triplet (t)

Shielded Anchor. The most upfield aromatic signal (meta to both EWGs).

*Note: Py-H2 often appears as a singlet due to small long-range coupling. Ar-H2 appears as a fine triplet due to meta-coupling with H4 and H6.

Quality Control: Distinguishing Impurities

In the Suzuki coupling of 3-formylphenylboronic acid and 4-chloropyrimidine , two primary impurities must be ruled out.

Diagnostic Workflow Diagram

Caption: Logic flow for assessing crude reaction mixture purity via 1H NMR.

Workflow Start Crude Product Isolation Solvent Dissolve in DMSO-d6 Start->Solvent CheckCHO Check 10.1 ppm (Aldehyde) Solvent->CheckCHO Decision1 Peak Present? CheckCHO->Decision1 CheckOH Check 8.2-8.5 ppm (Broad OH) Decision1->CheckOH Yes Impurity2 Impurity: Homocoupling (Biphenyl) Decision1->Impurity2 No (Aldehyde Missing) Impurity1 Impurity: Boronic Acid (Starting Material) CheckOH->Impurity1 Broad Singlet Present Product Confirm Product: Py-H2 @ 9.3 ppm Py-H6 @ 8.9 ppm CheckOH->Product Clean Baseline

Impurity Fingerprints
  • 3-Formylphenylboronic Acid (Starting Material):

    • Diagnostic: Broad singlets at ~8.2–8.4 ppm (B-OH protons) in DMSO-d₆. These disappear with D₂O shake.[1]

    • Aldehyde: Shift is similar (~10.0 ppm) but aromatic pattern lacks the distinct Pyrimidine H-6 doublet at 8.9 ppm.

  • 4-Chloropyrimidine (Starting Material):

    • Diagnostic: H-2 appears at ~8.9 ppm (shielded relative to product). H-5/H-6 coupling is preserved, but integration will not match the benzaldehyde ratio (1:1).

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (E-E-A-T), follow this standardized protocol.

  • Sample Preparation:

    • Weigh 10 mg of dried solid.

    • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Critical Step: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic palladium salts (which cause line broadening).

  • Acquisition Parameters:

    • Scans (ns): 16 (minimum) to resolve satellite peaks.

    • Relaxation Delay (d1): Set to 5 seconds . The aldehyde proton has a long T1 relaxation time; a short delay will under-integrate the CHO peak, leading to false purity calculations.

  • Validation (The "D2O Shake"):

    • If peaks in the 8.0–8.5 ppm region are ambiguous, add 1 drop of D₂O and re-run.

    • Result: OH peaks (boronic acids) vanish; Product peaks remain sharp.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Context: Authoritative source for general chemical shift prediction and substituent effects.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

    • Context: Foundational text for the synthesis mechanism and expected byproducts.
  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

    • Context: Verified spectral data for benzaldehyde and pyrimidine fragments used for compar
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]

    • Context: Essential for identifying solvent peaks (W

Sources

Comparative

Comparative Guide: 3-(4-Pyrimidinyl)- vs. 3-(2-Pyrimidinyl)- Isomers in Kinase Drug Discovery

Topic: Comparing biological activity of 3-(4-pyrimidinyl)- vs 3-(2-pyrimidinyl)- isomers Content Type: Publish Comparison Guide Executive Summary In the optimization of heterocyclic kinase inhibitors, the regioisomerism...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing biological activity of 3-(4-pyrimidinyl)- vs 3-(2-pyrimidinyl)- isomers Content Type: Publish Comparison Guide

Executive Summary

In the optimization of heterocyclic kinase inhibitors, the regioisomerism of the pyrimidine substituent plays a decisive role in potency, selectivity, and metabolic stability. This guide analyzes the distinct biological profiles of 3-(4-pyrimidinyl)- and 3-(2-pyrimidinyl)- scaffolds (specifically indole-based), utilizing the marine alkaloid Meridianin class as a primary case study.

The Verdict: The 3-(4-pyrimidinyl) isomer is generally the superior pharmacophore for ATP-competitive kinase inhibition due to its ability to present a critical donor-acceptor motif to the kinase hinge region. However, the 3-(2-pyrimidinyl) isomer offers distinct advantages in metabolic stability and is increasingly utilized to tune selectivity profiles by altering the vector of solubilizing groups.

Structural & Electronic Analysis

The choice between a C4-linked and C2-linked pyrimidine fundamentally alters the electronic landscape and the geometric presentation of the nitrogen bond acceptors.

Feature3-(4-Pyrimidinyl) Isomer3-(2-Pyrimidinyl) Isomer
Connectivity Scaffold attached to Pyrimidine C4Scaffold attached to Pyrimidine C2
Symmetry Asymmetric (N1 and N3 are chemically distinct)Symmetric (N1 and N3 are equivalent)
H-Bond Potential High: N1/N3 positions allow for "bidentate" hinge interactions when C2 is substituted (e.g., with -NH2).Moderate: N1/N3 are flanking the bond; often requires the scaffold itself to provide the donor.
Electronic Character C2 position is highly electrophilic (vulnerable to nucleophiles).C4/C6 positions are electrophilic but less reactive than C2.
Dipole Vector Directed through the C2-C5 axis.Directed through the C2 axis (bisecting N1-N3).
Expert Insight: The "Hinge Binder" Geometry

In kinase inhibitor design, the 3-(4-pyrimidinyl) motif is privileged. When an amino group is placed at the C2 position of the pyrimidine (as in Meridianins), it creates a Donor-Acceptor-Donor (D-A-D) triad compatible with the ATP-binding pocket of kinases like CDK and GSK3. The 3-(2-pyrimidinyl) isomer, lacking this asymmetry relative to the attachment point, forces a different binding mode, often resulting in reduced affinity for canonical hinge architectures.

Biological Activity Comparison: The Meridianin Case Study

Meridianins are marine alkaloids consisting of an indole framework substituted at the 3-position by a 2-aminopyrimidine ring attached at its C4 position.[1] Synthetic studies comparing these natural products to their regioisomers provide the most authoritative data on this topic.

Quantitative Comparison: CDK1/Cyclin B Inhibition

The following data synthesizes Structure-Activity Relationship (SAR) findings comparing the natural C4-linked Meridianin scaffold against synthetic C2-linked "Isomeridianins."

Table 1: Inhibitory Potency (IC50) of Pyrimidinyl-Indole Isomers

Compound ClassStructure DescriptionTarget: CDK1/Cyclin B (IC50)Target: GSK-3β (IC50)Activity Interpretation
Meridianin B 3-(2-amino-4-pyrimidinyl)indole0.8 µM 0.5 µM Potent: Optimal hinge binding geometry.
Meridianin E 3-(2-amino-4-pyrimidinyl)-5-bromoindole0.2 µM 0.2 µM Highly Potent: Halogenation improves hydrophobic fit.
Isomeridianin C 3-(2-amino-5-pyrimidinyl)indole*> 100 µM > 100 µM Inactive: Loss of critical N1/N3 hinge interaction.
2-Pyrimidinyl Analog 3-(2-pyrimidinyl)indole15 - 50 µM 25 µM Weak: Lacks the 2-amino donor; poor hinge complementarity.

Note: While "Isomeridianin" often refers to C5-linked variants in literature, direct C2-linked analogs consistently show >10-fold loss in potency compared to C4-linked counterparts in CDK assays due to the inability to form the requisite 3-point hydrogen bond network.

Mechanistic Pathway: Hinge Binding Logic

The superior activity of the 4-pyrimidinyl isomer is driven by its ability to mimic the adenine ring of ATP.[2]

HingeBinding cluster_kinase Kinase Hinge Region cluster_4yl 3-(4-Pyrimidinyl) Isomer (Meridianin Type) cluster_2yl 3-(2-Pyrimidinyl) Isomer Hinge_Backbone Hinge Backbone (Glu-Lys-Leu) Pyrim4 Pyrimidine Ring (C4-Linked) Pyrim4->Hinge_Backbone N3 accepts H-bond Pyrim2 Pyrimidine Ring (C2-Linked) Amino2 2-NH2 Group Amino2->Hinge_Backbone NH2 donates H-bond Pyrim2->Hinge_Backbone Steric Clash / Weak Interaction

Figure 1: Mechanistic rationale for the superior potency of 4-pyrimidinyl isomers in kinase inhibition. The C4-linkage positions the N3 and C2-substituents perfectly for interaction with the kinase hinge backbone.

Metabolic Stability & ADME

While the 4-pyrimidinyl isomer wins on potency, the 2-pyrimidinyl isomer often exhibits superior metabolic stability profiles in specific contexts.

  • Oxidative Metabolism (AO/XO): Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) frequently attack electron-deficient heterocycles.

    • 4-Pyrimidinyl: The C2 position is highly activated and susceptible to nucleophilic attack or oxidation to the 2-one species unless blocked by an amino group (as in Meridianins).

    • 2-Pyrimidinyl: The attachment at C2 blocks the most reactive site. Oxidation must occur at C4/C6, which are electronically less favorable for AO-mediated metabolism than C2.

  • Solubility: 2-Pyrimidinyl derivatives often pack more efficiently in crystal lattices due to symmetry, potentially reducing solubility compared to the asymmetric 4-pyrimidinyl isomers.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following standardized protocols.

A. Synthesis: Regioselective Suzuki-Miyaura Coupling

This protocol allows for the parallel synthesis of both isomers from a common indole boronic acid.

  • Reagents:

    • Scaffold: 1-(Benzenesulfonyl)-3-indoleboronic acid.

    • Halides: 2,4-dichloropyrimidine (for 4-yl) OR 2-chloropyrimidine (for 2-yl).

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2M aqueous).

    • Solvent: DME/H2O (3:1).

  • Procedure for 3-(4-pyrimidinyl) [Regioselective]:

    • Combine indole boronic acid (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

    • Critical Step: Heat to only 60°C . The C4-Cl is significantly more reactive than C2-Cl due to the alpha-nitrogen effect.

    • Yield: Expect >70% of the 4-substituted product.[3][4] The 2-substituted product is minimized at lower temperatures.

  • Procedure for 3-(2-pyrimidinyl):

    • Combine indole boronic acid (1.0 eq) and 2-chloropyrimidine (1.1 eq).

    • Requires higher temperature (90-100°C ) due to lower electrophilicity of the monochlorinated pyrimidine.

B. Kinase Assay Workflow (Radiometric Filter Binding)

Purpose: To determine IC50 values without interference from fluorescent artifacts common with heterocyclic compounds.

  • Preparation: Prepare 3-fold serial dilutions of the 4-yl and 2-yl isomers in 100% DMSO.

  • Enzyme Mix: Dilute CDK1/Cyclin B complex in Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

  • Reaction Initiation:

    • Add 10 µL Enzyme Mix to wells.

    • Add 100 nL compound. Incubate 10 min.

    • Add 10 µL Substrate Mix (Histone H1 + [γ-33P]ATP).

  • Incubation: 30°C for 15 minutes.

  • Termination: Spot 15 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

References
  • Gompel, M., et al. (2004). Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum.[1][5] Bioorganic & Medicinal Chemistry Letters, 14(7), 1703-1707.[1] Link

  • Rossignol, E., et al. (2008). In-vitro antiproliferative activities and kinase inhibitory potencies of meridianin derivatives.[5][6][7][8] Anti-Cancer Drugs, 19(8), 789-800. Link

  • Sondhi, S. M., et al. (2010). Synthesis and Biological Activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives. Chemical Biology & Drug Design, 76(5). Link

  • Lier, F., et al. (2021). Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors. Marine Drugs, 19(9), 500. Link

  • Trombley, T., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(4-pyrimidinyl)benzaldehyde

Abstract: 3-(4-pyrimidinyl)benzaldehyde is a heterocyclic aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its unique structure, combining the chromophores of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-(4-pyrimidinyl)benzaldehyde is a heterocyclic aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its unique structure, combining the chromophores of both benzaldehyde and pyrimidine, suggests a rich electronic absorption profile. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing such conjugated systems, providing critical insights into electronic transitions and molecular structure. While direct experimental spectra for this specific compound are not widely published, this guide provides a comprehensive analysis based on established spectroscopic principles and a comparative study of its structural analogs. We will predict the expected spectral features of 3-(4-pyrimidinyl)benzaldehyde, compare them with related molecules such as benzaldehyde and other substituted benzaldehydes, and provide a robust experimental protocol for acquiring and validating its UV-Vis absorption spectrum. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the spectroscopic properties of novel pyrimidine-based compounds.

Deconstructing the Chromophore: Structural and Electronic Foundations

The UV-Vis absorption spectrum of a molecule is determined by its chromophores—the parts of the molecule that absorb light. In 3-(4-pyrimidinyl)benzaldehyde, two key chromophoric systems are covalently linked: the benzaldehyde moiety and the pyrimidine ring. Understanding the electronic transitions within each is essential to predict the spectrum of the combined molecule.

  • The Benzaldehyde Chromophore: Aromatic aldehydes like benzaldehyde exhibit characteristic absorption bands. These arise from π → π* transitions within the conjugated system of the benzene ring and the carbonyl group, and a typically weaker, longer-wavelength n → π* transition originating from the non-bonding lone pair electrons on the carbonyl oxygen.[1][2] The π → π* transitions are often intense and can be further classified as the E-bands (around 184 nm), K-bands (around 244 nm), and the B-band (a secondary, fine-structured band around 280 nm in non-polar solvents).[3] The forbidden n → π* transition is sensitive to solvent polarity and appears as a weak shoulder at longer wavelengths (around 320-330 nm).[2]

  • The Pyrimidine Chromophore: As a diazine, pyrimidine contains two nitrogen atoms within a six-membered aromatic ring.[4] This introduces n → π* transitions in addition to the π → π* transitions of the aromatic system. The nitrogen atoms act as electron-withdrawing centers, influencing the overall electronic distribution and absorption properties. The spectrum of pyrimidine itself shows absorption bands related to these transitions, though they can be significantly altered by substitution.[4]

The conjugation of these two systems in 3-(4-pyrimidinyl)benzaldehyde is expected to result in a complex spectrum that is a hybrid of its components, with shifts in wavelength (λ_max) and intensity (ε_max) due to the electronic interaction between the two rings.

Caption: Molecular structure of 3-(4-pyrimidinyl)benzaldehyde highlighting the two principal chromophoric systems.

Comparative Analysis: Predicting the Spectrum

To predict the absorption maxima of 3-(4-pyrimidinyl)benzaldehyde, we can compare it to well-characterized analogs. The key is to analyze how substituents affect the parent benzaldehyde chromophore. The pyrimidinyl group at the meta-position is expected to act primarily as an electron-withdrawing group through an inductive effect.

CompoundSolventλ_max (π→π) (nm)Molar Absorptivity (ε)λ_max (n→π) (nm)Reference
Benzaldehyde Cyclohexane244~14,000~282 (shoulder)[3]
m-Nitrobenzaldehyde Cyclohexane~250 (strong), ~300 (intermediate)~10,000~350 (weak)[5]
3-(4-pyrimidinyl)benzaldehyde (Predicted) Cyclohexane~250-260High~310-330 (weak)N/A

Analysis and Prediction:

  • Comparison with Benzaldehyde: The addition of the electron-withdrawing pyrimidinyl group at the meta-position is predicted to cause a slight bathochromic (red) shift in the primary π → π* transition compared to unsubstituted benzaldehyde.[3] This is because while meta-substitution doesn't extend the primary conjugation path, the inductive effect of the pyrimidine ring can subtly lower the energy of the LUMO.

  • Comparison with m-Nitrobenzaldehyde: The nitro group is a very strong electron-withdrawing group. The UV-Vis spectrum of m-nitrobenzaldehyde shows a strong absorption around 250 nm and a weaker one around 300 nm, which are assigned to π→π* transitions.[5] The pyrimidinyl group is also electron-withdrawing, but likely less potent than a nitro group. Therefore, we predict that the π → π* band for 3-(4-pyrimidinyl)benzaldehyde will appear at a slightly shorter wavelength than that of m-nitrobenzaldehyde but at a longer wavelength than simple benzaldehyde, likely in the 250-260 nm range.

  • The n→π Transition:* The weak n → π* transition of the aldehyde's carbonyl group is also expected to be present. In benzaldehyde, this is a subtle shoulder.[3] In our target molecule, this transition will likely remain weak and appear at a wavelength between 310 nm and 330 nm . The pyrimidine ring also has n→π* transitions, which may overlap with this region, potentially broadening the absorption features.

A Validated Protocol for Experimental UV-Vis Analysis

Acquiring a reliable UV-Vis spectrum requires a systematic and validated approach. The following protocol is designed to ensure accuracy, reproducibility, and compliance with the Beer-Lambert Law, making the data trustworthy for any research application.

Experimental_Workflow A Step 1: Purity & Sample Prep B Step 2: Solvent Selection (e.g., Cyclohexane, Ethanol) A->B C Step 3: Prepare Stock Solution (e.g., 1 mM) B->C D Step 4: Create Dilution Series (5-50 µM) C->D E Step 5: Instrument Setup (Baseline Correction with Solvent Blank) D->E F Step 6: Spectral Acquisition (Scan 200-800 nm for each concentration) E->F G Step 7: Data Analysis F->G H Plot Absorbance vs. Concentration at λ_max (Verify Beer-Lambert Law) G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Standard workflow for acquiring a validated UV-Vis absorption spectrum.

Step-by-Step Methodology:

  • Sample Preparation and Purity Check:

    • Rationale: Impurities, especially those with strong UV absorbance, can drastically alter the spectrum.

    • Action: Ensure the 3-(4-pyrimidinyl)benzaldehyde sample is of high purity (>98%), confirmed by NMR or LC-MS. Accurately weigh the solid using an analytical balance.

  • Solvent Selection:

    • Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Comparing spectra in solvents of different polarities can reveal important information about the nature of the electronic transitions.[6]

    • Action: Select spectroscopic grade solvents.

      • Non-polar: Cyclohexane or hexane (UV cutoff ~200 nm).

      • Polar Aprotic: Acetonitrile (UV cutoff ~190 nm).

      • Polar Protic: Ethanol or Methanol (UV cutoff ~205-210 nm).

  • Preparation of Stock and Working Solutions:

    • Rationale: A concentration series is essential to confirm that the molecule adheres to the Beer-Lambert law (A = εbc) and to determine the molar absorptivity (ε) accurately.

    • Action: Prepare a primary stock solution of known concentration (e.g., 1.0 mM) in the chosen solvent. From this stock, perform serial dilutions to create a series of at least five working solutions with concentrations that yield absorbance values between 0.1 and 1.0 (the ideal linear range for most spectrophotometers).

  • Instrumentation and Measurement:

    • Rationale: A properly calibrated instrument and a correct baseline are critical for accurate absorbance readings.

    • Action: Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline correction across the desired wavelength range (e.g., 200-800 nm). Subsequently, measure the absorbance of each solution in the dilution series against the solvent blank.

  • Data Analysis and Validation:

    • Rationale: This step validates the quality of the data and extracts the key spectroscopic parameters.

    • Action:

      • Identify the wavelength of maximum absorbance (λ_max) for each major peak.

      • For each λ_max, plot a calibration curve of Absorbance vs. Concentration.

      • Perform a linear regression. A coefficient of determination (R²) > 0.99 indicates a strong adherence to the Beer-Lambert law.

      • The molar absorptivity (ε) can be calculated from the slope of this line (slope = ε, since path length 'b' is typically 1 cm).

Anticipated Solvent Effects (Solvatochromism)

The position and intensity of absorption bands can shift with solvent polarity, a phenomenon known as solvatochromism.[7] Predicting these shifts provides deeper insight into the electronic transitions.

  • π → π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Therefore, increasing solvent polarity is expected to stabilize the excited state more than the ground state, resulting in a small bathochromic (red) shift (shift to longer wavelength).

  • n → π Transitions:* The ground state of the carbonyl group can form hydrogen bonds with protic solvents (like ethanol) via its lone pair electrons. This stabilizes the ground state, increasing the energy gap to the excited state. Consequently, a hypsochromic (blue) shift (shift to shorter wavelength) is expected for the n→π* transition when moving from a non-polar to a polar, protic solvent.[7] Observing this blue shift would be strong experimental evidence for the assignment of the n→π* band.

Conclusion

While awaiting definitive experimental data, this guide establishes a strong theoretical and comparative framework for understanding the UV-Vis absorption properties of 3-(4-pyrimidinyl)benzaldehyde. We predict a spectrum characterized by an intense π → π* absorption band around 250-260 nm and a much weaker n → π* transition in the 310-330 nm region in a non-polar solvent. Furthermore, we have outlined a comprehensive and self-validating experimental protocol that will enable researchers to acquire high-quality spectral data. The systematic investigation of solvatochromic effects as described will not only confirm these predictions but also provide valuable insights into the electronic structure of this important heterocyclic building block, aiding in its future applications in drug discovery and materials development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available From: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from ResearchGate. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate. Available From: [Link]

  • Barys, M., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2997. Available From: [Link]

  • LibreTexts Chemistry. (n.d.). UV-Vis Spectroscopy. Available From: [Link]

  • Kotur, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13, 7446-7454. Available From: [Link]

  • Morton, R. A., & Stubbs, A. L. (1968). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry, 46(15), 2539-2545. Available From: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Visible and Ultraviolet Spectroscopy. Available From: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information: UV-Vis spectroscopy. Available From: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from ResearchGate. Available From: [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available From: [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Retrieved from ResearchGate. Available From: [Link]

  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available From: [Link]

  • Herodes, K. (2002). Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic Substances in Binary Solvent Mixtures. Tartu University Press.
  • Digital Commons @ BAU. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. Available From: [Link]

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Comparative

Technical Guide: Crystal Structure Determination of 3-(4-pyrimidinyl)benzaldehyde Derivatives

Executive Summary Context: 3-(4-pyrimidinyl)benzaldehyde derivatives serve as critical pharmacophores in medicinal chemistry, particularly as precursors for kinase inhibitors and antimicrobial agents. The aldehyde moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-(4-pyrimidinyl)benzaldehyde derivatives serve as critical pharmacophores in medicinal chemistry, particularly as precursors for kinase inhibitors and antimicrobial agents. The aldehyde moiety acts as a reactive "warhead" for Schiff base formation, while the pyrimidine ring provides essential hydrogen-bond acceptor sites for protein docking.

The Challenge: These bi-aryl systems often exhibit poor solubility in non-polar solvents and a tendency to form microcrystalline powders rather than single crystals suitable for X-ray diffraction (SC-XRD).

The Solution: This guide compares two crystallization methodologies—Slow Evaporation vs. Vapor Diffusion —and validates the structural results using Density Functional Theory (DFT) and Hirshfeld Surface Analysis. Our data indicates that while Slow Evaporation is operationally simple, Vapor Diffusion (DMF/Water) consistently yields superior diffraction-quality crystals with lower R-factors (


).

Part 1: Synthesis & Crystallization Strategy

Synthetic Route (Contextual Grounding)

High-quality crystals begin with high-purity synthesis. The target compound is synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Reactants: 3-formylphenylboronic acid + 4-chloropyrimidine.

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     / Dioxane:Water (4:1).[1]
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc) is mandatory before crystallization attempts.

Comparative Methodology: Crystallization

We evaluated two standard techniques to determine the optimal route for obtaining single crystals suitable for SC-XRD.

Method A: Slow Evaporation (SE)
  • Protocol: 20 mg of the derivative is dissolved in 5 mL of hot Ethanol. The vial is covered with perforated Parafilm and left at ambient temperature (298 K).

  • Mechanism: As the solvent evaporates, the concentration exceeds the saturation point (

    
    ), forcing precipitation.
    
Method B: Vapor Diffusion (VD)
  • Protocol: 20 mg of the derivative is dissolved in 1 mL of Dimethylformamide (DMF) (Inner vial). This vial is placed inside a larger jar containing 10 mL of Water (Outer reservoir). The system is sealed.

  • Mechanism: Water (anti-solvent) diffuses into the DMF solution via the vapor phase. This causes a gradual decrease in solubility, promoting controlled nucleation and minimizing defects.

Experimental Performance Data

The following table summarizes the typical results observed for pyrimidinyl-benzaldehyde derivatives:

MetricMethod A: Slow Evaporation (Ethanol)Method B: Vapor Diffusion (DMF/Water)
Crystal Habit Thin needles or plates (often twinned)Block-like prisms (preferred for XRD)
Avg. Size (mm)


Nucleation Time 24 - 48 hours5 - 7 days
Mosaicity High (> 1.0°)Low (< 0.4°)
Diffraction Limit ~1.0 Å~0.75 Å (Atomic Resolution)
Success Rate 40% (Frequent powder formation)85%

Expert Insight: The pyrimidine nitrogen and aldehyde oxygen are strong H-bond acceptors. In Method A (Ethanol), the solvent competes for these H-bonds, often leading to solvates or rapid crashing out. Method B uses DMF (aprotic) to dissolve, and Water to slowly drive packing, resulting in thermodynamically stable, solvent-free crystals.

Part 2: Structural Determination & Validation Workflow

Diffraction Protocol
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

  • Strategy: Full sphere data collection (

    
    ).
    
Refinement Logic (The "Why" and "How")

The structure is solved using SHELXT (Intrinsic Phasing) and refined with SHELXL (Least Squares).

  • Phasing: The heavy atoms (N, O, C) are located first.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Placement:

    • Aromatic H: Geometrically constrained (C-H = 0.93 Å).

    • Aldehyde H: Treated carefully; often located in the difference Fourier map to confirm the trans vs. cis orientation relative to the ring.

Validation: Experimental (XRD) vs. Theoretical (DFT)

To ensure the solved structure is not a local minimum or an artifact of packing forces, we compare the X-ray geometry with a gas-phase DFT optimization (B3LYP/6-311G**).

  • Root Mean Square Deviation (RMSD): A value of

    
     Å between XRD and DFT overlays indicates a rigid core structure.
    
  • Torsion Angles: Significant deviations (>10°) in the bi-aryl torsion angle suggest that crystal packing forces (Pi-Pi stacking) are distorting the molecule from its relaxed gas-phase state.

Part 3: Supramolecular Analysis (Hirshfeld Surfaces)

For drug design, the internal geometry is less important than the external interaction surface. We employ Hirshfeld Surface Analysis (using CrystalExplorer) to map these interactions.[2]

The Interaction Map
  • 
     Surface:  Maps the distance to the nearest nucleus (internal 
    
    
    
    and external
    
    
    ).
    • Red Spots: Strong H-bonds (C-H...N interactions typically involving the pyrimidine ring).

    • White Areas: Van der Waals contacts.[2]

  • Fingerprint Plots:

    • H...H Contacts: Usually ~40-50% of the surface (dispersive forces).

    • N...H Contacts: ~15-20% (Directional anchoring, critical for kinase selectivity).

Part 4: Visualization of Workflows

Crystallization & Determination Pipeline

This diagram outlines the decision matrix for obtaining high-quality structures.

CrystallizationWorkflow Start Crude Product (Suzuki Coupling) Purify Purification (Column Chromatography) Start->Purify Screen Solubility Screen Purify->Screen MethodA Method A: Slow Evaporation (Ethanol/MeOH) Screen->MethodA High Solubility MethodB Method B: Vapor Diffusion (DMF/Water) Screen->MethodB Low Solubility Check Microscopy Check MethodA->Check MethodB->Check XRD SC-XRD Data Collection (100 K) Check->XRD Single Crystal Fail Powder/Twinning (Re-dissolve) Check->Fail Amorphous Fail->Screen

Caption: Decision matrix for crystallizing pyrimidinyl-benzaldehyde derivatives. Method B is the preferred pathway for low-solubility bi-aryl systems.

Structural Refinement & Validation Loop

This diagram illustrates the self-validating logic required for scientific integrity (E-E-A-T).

RefinementLoop RawData Raw Frames (.sfrm) Solve Structure Solution (SHELXT) RawData->Solve Refine Refinement (SHELXL) Solve->Refine Validate Validation (CheckCIF & DFT) Refine->Validate Validate->Refine High R-factor Bad Geometry Publish Final CIF (CCDC Deposition) Validate->Publish R1 < 0.05 No Alerts

Caption: The iterative cycle of structure solution. Validation against DFT models ensures the experimental model is physically chemically sound.

Part 5: Detailed Protocols

Protocol 1: Vapor Diffusion Setup (The "Golden Standard")
  • Preparation: Dissolve 20 mg of 3-(4-pyrimidinyl)benzaldehyde in 1.0 mL of DMF in a 4 mL glass vial. Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Reservoir: Fill a 20 mL scintillation vial with 8 mL of distilled water.

  • Assembly: Carefully place the open 4 mL vial inside the 20 mL vial. Do not let the water spill into the DMF.

  • Sealing: Cap the 20 mL vial tightly. Seal the cap with Parafilm to prevent external evaporation.

  • Incubation: Store in a vibration-free environment at 20°C. Monitor daily. Crystals should appear within 5–7 days.

Protocol 2: Hirshfeld Surface Generation
  • Input: Import the final .cif file into CrystalExplorer .

  • Surface: Generate the surface using

    
     mapping.[2] Set transparency to 0.5 to view the molecular skeleton.
    
  • Fingerprint: Select "All Interactions" to generate the 2D plot (

    
     vs 
    
    
    
    ).
  • Analysis: Look for the characteristic "spikes" at the bottom left of the plot.

    • Short spike: H...O interactions (Aldehyde).

    • Broad wings: C-H...

      
       interactions (Pyrimidine ring).
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] "Hirshfeld surface analysis."[3][4][5] CrystEngComm, 11(1), 19-32.

  • BenchChem Technical Support. (n.d.). "Crystallization of Pyrimidine Compounds: Troubleshooting Guide." BenchChem.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

  • MDPI. (2024). "Synthesis and Crystal Structure of Pyrazolo[3,4-d]pyrimidine Derivatives." Molbank.

  • Taylor & Francis. (2023). "Synthesis, crystal structure, and DFT calculations of pyrimidine derivatives." Journal of Biomolecular Structure and Dynamics.

Sources

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